BI-4020
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H38N8O2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1 |
InChI Key |
AIQBYZOTCIQTGW-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Canonical SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Origin of Product |
United States |
Foundational & Exploratory
BI-4020: A Technical Deep Dive into the Mechanism of Action of a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4020 is a potent, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a non-covalent, macrocyclic inhibitor that demonstrates high efficacy against EGFR mutations conferring resistance to previous generations of TKIs, including the double mutant (del19/T790M) and the clinically challenging triple mutant (del19/T790M/C797S). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The development of tyrosine kinase inhibitors targeting the epidermal growth factor receptor has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and C797S, has limited the long-term efficacy of earlier-generation TKIs. This compound represents a significant advancement in this therapeutic landscape, specifically designed to overcome these resistance mechanisms. Its unique macrocyclic structure allows for a reversible, high-affinity binding to the ATP-binding pocket of the EGFR kinase domain, leading to potent and selective inhibition of mutant EGFR isoforms while sparing the wild-type (WT) receptor. This high selectivity is anticipated to translate into a more favorable safety profile.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism is characterized by a non-covalent, reversible binding to the kinase domain. The macrocyclic nature of this compound constrains its conformation, which is believed to contribute to its high potency and selectivity.[1][2]
Structural analyses, including X-ray crystallography, have revealed key interactions between this compound and the EGFR kinase domain.[1][3] The molecule is rendered selective through its interactions with the hinge region of the kinase domain and the T790M mutant residue, a mechanism shared with osimertinib.[1][2][3] Furthermore, this compound's potency is enhanced by the formation of additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase.[1][2][3] This intricate network of interactions allows this compound to effectively inhibit the triple mutant EGFR del19/T790M/C797S, a feat not achievable by covalent inhibitors that rely on the C797 residue for binding.[4]
Signaling Pathway
The binding of this compound to the ATP pocket of mutant EGFR prevents the phosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, with IC50 values demonstrating its strong inhibitory activity against key EGFR mutations.
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR del19/T790M/C797S | BaF3 Cell Proliferation | 0.2 | [5][6][7][8] |
| p-EGFR del19/T790M/C797S | Cellular Biomarker | 0.6 | [5][6][7][8] |
| EGFR del19/T790M | BaF3 Cell Proliferation | 1 | [5][8] |
| EGFR del19 | BaF3 Cell Proliferation | 1 | [5][8] |
| EGFR wt | BaF3 Cell Proliferation | 190 | [5][7][8] |
| EGFR L858R/T790M | Biochemical Assay | ~0.01 | [9] |
| EGFR L858R/T790M/C797S | Biochemical Assay | ~0.01 | [9] |
Experimental Protocols
BaF3 Cell Proliferation Assay
This assay is crucial for determining the anti-proliferative activity of this compound on cells engineered to be dependent on specific EGFR mutations for survival.
Methodology:
-
Cell Culture: Murine pro-B BaF3 cells are stably transfected to express various human EGFR constructs (e.g., del19/T790M/C797S, del19/T790M, del19, and WT). These cells are cultured in a medium supplemented with fetal calf serum (FCS) but in the absence of interleukin-3 (IL-3), making their proliferation dependent on the activity of the expressed EGFR kinase.[1]
-
Seeding: Cells are seeded into 96-well plates.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A DMSO-only control (high control) and a staurosporine-treated group (low control) are included.[5]
-
Viability Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® reagent (Promega), which measures ATP levels. Luminescence is read using a plate reader.[1][5]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
The efficacy of this compound in a living organism is evaluated using mouse xenograft models.
Methodology:
-
Cell Line: Human NSCLC cell lines, such as PC-9, engineered to express the EGFR del19/T790M/C797S triple mutation, are used.[6]
-
Implantation: The tumor cells are implanted subcutaneously into immunocompromised mice (e.g., NMRI mice).[6]
-
Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally.[6]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Assessment: The anti-tumor activity is determined by measuring tumor growth inhibition. In some studies, this compound has been shown to induce tumor regression.[6]
Kinase Selectivity Profiling
To assess the specificity of this compound, its activity is tested against a broad panel of kinases.
Methodology:
Services like the SelectScreen™ Kinase Profiling Services (Thermo Fisher Scientific) are utilized.[6] These services employ various assay formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory activity of the compound against a large number of purified kinases. The high kinome selectivity of this compound indicates that it has minimal off-target effects, which is a desirable characteristic for a targeted therapy.[5]
Conclusion
This compound is a highly potent and selective fourth-generation EGFR TKI with a mechanism of action tailored to overcome the most challenging resistance mutations in NSCLC. Its non-covalent, reversible binding to the EGFR kinase domain, particularly its efficacy against the C797S mutation, distinguishes it from previous generations of inhibitors. The preclinical data, supported by robust in vitro and in vivo models, strongly suggest that this compound holds significant promise as a future therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to currently available treatments. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Upfront admixing antibodies and EGFR inhibitors preempts sequential treatments in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. researchgate.net [researchgate.net]
BI-4020: A Deep Dive into its Binding Site Interactions with EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site interactions of BI-4020, a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has demonstrated significant potency against clinically relevant EGFR mutations, including the challenging triple mutant (del19/T790M/C797S) that confers resistance to previous generations of EGFR inhibitors.[1][2] This document details the quantitative biochemical and cellular activity of this compound, the intricate molecular interactions within the EGFR binding pocket, and the downstream signaling consequences of its inhibitory action. Furthermore, it provides detailed methodologies for key experiments utilized in its characterization.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been rigorously quantified against various EGFR mutants. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from both biochemical and cellular assays.
| EGFR Variant | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay (BaF3 cells) | Reference |
| Triple Mutant (del19/T790M/C797S) | 0.6 (p-EGFR) | 0.2 | [1][2] |
| Double Mutant (del19/T790M) | Not explicitly reported | 1 | [1] |
| Primary Mutant (del19) | Not explicitly reported | 1 | [1] |
| Wild-Type (WT) | Not explicitly reported | 190 | [1] |
| L858R/T790M/C797S | 1.0 ± 0.1 | 0.35 | [3] |
| 19del/T790M/C797S | 2.0 ± 0.3 | 0.25 | [3] |
| Wild-Type (WT) | 156.0 ± 6.9 | Not explicitly reported | [3] |
Molecular Interactions at the EGFR Binding Site
Structural studies, including X-ray crystallography, have elucidated the precise binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain.[4][5] These studies reveal that this compound's potency and selectivity are a consequence of a unique combination of interactions.
This compound is a macrocyclic inhibitor, a structural feature that contributes to its high potency.[6][7] Its binding is non-covalent, a key distinction from third-generation inhibitors like osimertinib that form a covalent bond with Cys797.[1] The C797S mutation, which replaces cysteine with serine, prevents this covalent bond formation, leading to resistance. This compound overcomes this by establishing a network of strong, non-covalent interactions.
Key interactions include:
-
Hinge Region Interaction: this compound forms crucial hydrogen bonds with the hinge region of the kinase domain.
-
Gatekeeper Residue Interaction: The T790M "gatekeeper" mutation is a common mechanism of resistance to earlier-generation TKIs. This compound is designed to accommodate the bulkier methionine residue at this position.[4]
-
Conserved Residue Hydrogen Bonding: this compound establishes additional hydrogen bonds with conserved residues Lys745 and Thr854.[5] These interactions are vital for its potent inhibition of both active and inactive conformations of the EGFR kinase.[5]
-
Hydrophobic Interactions: The macrocyclic structure of this compound allows for extensive hydrophobic interactions within the binding pocket, further enhancing its binding affinity.
The crystal structures of this compound in complex with wild-type EGFR (PDB ID: 7KXZ) and the T790M mutant (PDB ID: 7KY0) provide a detailed atomic-level understanding of these interactions.[4]
EGFR Signaling Pathway and Inhibition by this compound
The binding of this compound to the EGFR kinase domain effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical EGFR Kinase Assay (Representative Protocol)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and various mutant forms)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate to their final desired concentrations in kinase assay buffer.
-
Reaction Initiation: In a 384-well plate, add the diluted this compound solution, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the resulting luminescence.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
BaF3 Cell Proliferation Assay (Representative Protocol)
This cell-based assay determines the potency of this compound in inhibiting the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.
Materials:
-
BaF3 murine pro-B lymphoid cells engineered to express specific human EGFR mutants
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the engineered BaF3 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percent inhibition of proliferation. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
The following diagram illustrates the general workflow for the BaF3 cell proliferation assay.
Conclusion
This compound represents a significant advancement in the development of EGFR inhibitors, offering a potent and selective therapeutic option for non-small cell lung cancer patients who have developed resistance to previous generations of treatments. Its unique macrocyclic structure and non-covalent binding mode, characterized by a network of specific interactions with key residues in the EGFR kinase domain, enable it to effectively inhibit the challenging C797S resistance mutation. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of next-generation kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
BI-4020: A Technical Guide to its Selectivity Profile for EGFR Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity profile of BI-4020, a fourth-generation, orally active, non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Executive Summary
This compound demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). Notably, it shows high efficacy against the C797S mutation, a key mechanism of resistance to third-generation inhibitors like osimertinib. This guide details the quantitative selectivity of this compound across a panel of EGFR mutants, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.
Data Presentation: this compound Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes, providing a clear comparison of its selectivity.
| EGFR Mutant | IC50 (nM) | Cell Line | Reference |
| Triple Mutants | |||
| del19/T790M/C797S | 0.2 | Ba/F3 | [1][2][3] |
| L858R/T790M/C797S | ~0.01 | (Biochemical Assay) | [4][5] |
| p-EGFR (del19/T790M/C797S) | 0.6 | Ba/F3 | [1][2][3] |
| Double Mutants | |||
| del19/T790M | 1 | Ba/F3 | [1][2][3] |
| L858R/T790M | ~0.01 | (Biochemical Assay) | [4][5] |
| Primary Mutants | |||
| del19 | 1 | Ba/F3 | [1][2][3] |
| Wild-Type | |||
| EGFR wt | 190 | Ba/F3 | [1][2][3] |
| EGFR wt | 200 | A431 | [6] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR.[6] Its macrocyclic structure contributes to its high potency and selectivity.[4][7] this compound is particularly effective against EGFR variants containing the T790M "gatekeeper" mutation, as well as the C797S mutation which confers resistance to covalent inhibitors.[4][7] The binding of this compound blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Experimental Protocols
The characterization of this compound's selectivity profile involves several key experimental methodologies. Below are detailed protocols for the principal assays cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is employed to determine the biochemical potency of this compound against purified EGFR kinase domains.
Objective: To measure the IC50 value of this compound against various EGFR mutant kinases.
Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutants)
-
HTRF KinEASE™-TK kit (Cisbio) containing TK Substrate-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody (PT66), and Streptavidin-XL665
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP (at the Km concentration for each enzyme) and the TK Substrate-biotin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing EDTA.
-
Add 5 µL of the HTRF detection reagents (Eu3+-cryptate labeled antibody and Streptavidin-XL665) pre-mixed in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 values are determined using a non-linear regression curve fit.
Ba/F3 Cell Proliferation Assay
This cell-based assay is used to determine the anti-proliferative activity of this compound in cells engineered to be dependent on the activity of specific EGFR mutants for their survival and growth.
Objective: To determine the cellular IC50 of this compound in Ba/F3 cells expressing different EGFR mutants.
Materials:
-
Ba/F3 (murine pro-B) cells stably transfected with human wild-type or mutant EGFR constructs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Ba/F3-EGFR mutant cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Model
This animal model is utilized to evaluate the in vivo efficacy of this compound in a tumor setting.
Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of human non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human NSCLC cell line expressing the desired EGFR mutant (e.g., PC-9 with del19/T790M/C797S)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the this compound-treated group to the vehicle-treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4020 is a potent, orally active, and non-covalent fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of its mechanism and experimental workflows.
Chemical Structure and Properties
This compound is a macrocyclic compound, a structural feature that contributes to its high potency and selectivity.[2] The rigidified structure allows for optimal interaction with the ATP-binding pocket of the EGFR kinase domain.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈N₈O₂ | [3] |
| Molecular Weight | 542.68 g/mol | [3] |
| CAS Number | 2664214-60-0 | [3] |
| SMILES | CC1CCCOC2=C(C=N[N]2C)C3=NC(=CC(=C3)C(=O)N=C4NC5=C(C=C(CN6CCN(C)CC6)C=C5)N4C1)C | [3] |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of EGFR.[2] Unlike third-generation inhibitors such as osimertinib, which form a covalent bond with Cysteine 797, this compound binds non-covalently to the kinase domain. This allows it to inhibit EGFR even when the C797 residue is mutated to serine (C797S), a key mechanism of acquired resistance to osimertinib.
Structural studies have revealed that this compound's macrocyclic structure allows it to form additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the EGFR kinase domain, contributing to its high potency.[2] Its selectivity for mutant EGFR over wild-type (WT) is attributed to interactions with the kinase domain hinge region and the T790M mutation.[2]
EGFR Signaling Pathway and Inhibition by this compound
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival.[4][5][6] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
BI-4020: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. While third-generation TKIs like osimertinib effectively target the T790M mutation, a common resistance mechanism to earlier-generation inhibitors, subsequent resistance often arises through the C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible TKIs, rendering them ineffective.[1][3] BI-4020 is a novel, orally active, non-covalent, fourth-generation EGFR TKI designed to overcome this critical resistance mechanism.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity against C797S-mutant EGFR.
The Challenge of C797S-Mediated Resistance
Osimertinib, a third-generation EGFR TKI, has become a standard of care for patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation.[2][3] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[1][2] The C797S mutation, a substitution of cysteine with serine at this position, abrogates this covalent binding, leading to drug resistance.[1][6] The prevalence of C797S mutations as a mechanism of resistance to osimertinib is reported to be between 7% and 26%, depending on the treatment line.[1][6] The allelic context of the C797S mutation with T790M further complicates treatment strategies. When these mutations are in cis (on the same allele), tumors are resistant to all currently approved EGFR TKIs.[1] This has created a pressing need for the development of new inhibitors that can effectively target EGFR harboring the C797S mutation.
This compound: A Non-Covalent, Macrocyclic Inhibitor
This compound is a macrocyclic compound that acts as a reversible, ATP-competitive inhibitor of EGFR.[7][8] Its unique structure allows for potent and selective inhibition of mutant EGFR, including the challenging C797S variants, while sparing wild-type (WT) EGFR.[7][9] Structural analyses have revealed that this compound's macrocyclic geometry constrains the molecule in a conformation that enhances binding affinity.[10][11] It forms hydrogen bonds with key residues in the ATP-binding pocket, such as K745 and T854, contributing to its high potency.[7][11] The selectivity for T790M-containing mutants is achieved through favorable hydrophobic interactions with the methionine residue at position 790.[11]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of this compound Against EGFR Mutant Cell Lines
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | del19/T790M/C797S | 0.2 | >1000 | [4][7] |
| Ba/F3 | L858R/T790M/C797S | Potent (IC50=0.01 nM) | Poorly active | [11] |
| Ba/F3 | del19/T790M | 1 | - | |
| Ba/F3 | del19 | 1 | - | [4] |
| Ba/F3 | WT | 190 | - | [4] |
| A431 | WT | 200 | - | [7] |
Table 2: In Vitro Inhibition of EGFR Phosphorylation by this compound
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| p-EGFR BaF3 | del19/T790M/C797S | 0.6 | [4][12] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Xenograft Model | EGFR Mutation Status | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| PC-9 Xenograft | del19/T790M/C797S | This compound | 10 mg/kg, daily | 121% (tumor regression) | [7] |
| PC-9 Xenograft | del19/T790M/C797S | Osimertinib | 25 mg/kg, daily | 6% | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the EGFR signaling pathway and typical workflows for assessing the efficacy of this compound.
Caption: EGFR signaling pathway and points of TKI intervention.
Caption: Experimental workflow for an in vitro cell viability assay.
Caption: Workflow for an in vivo xenograft model study.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer containing purified recombinant EGFR kinase (e.g., L858R/T790M/C797S mutant). The final enzyme concentration will vary depending on the specific mutant (e.g., 0.02 nM for L858R/T790M/C797S).[9][11]
-
Prepare a solution of ATP and a suitable substrate peptide.
-
-
Assay Procedure:
-
Dispense serial dilutions of this compound into a 384-well plate.
-
Add the EGFR kinase solution to the wells and pre-incubate with the inhibitor for 30 minutes at room temperature.[9][11]
-
Initiate the kinase reaction by adding the ATP and substrate solution. The final ATP concentration is typically around 100 µM.[11]
-
Allow the reaction to proceed for 30 minutes at room temperature.[11]
-
Quench the reaction by adding a detection reagent from a commercial HTRF KinEASE kit.[9][11]
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal ratio at 665 nm and 620 nm using a microplate reader.[11]
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTS or MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture EGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[13]
-
-
Compound Treatment:
-
MTS Assay Protocol:
-
MTT Assay Protocol:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model
This model assesses the anti-tumor activity of a compound in a living organism.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human NSCLC cells harboring the desired EGFR mutations (e.g., PC-9 del19/T790M/C797S) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified size (e.g., 50-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, and a comparator drug like osimertinib).
-
Administer the compounds orally once daily at the predetermined doses.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight at regular intervals (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. TGI is calculated as: (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)) * 100. A TGI greater than 100% indicates tumor regression.
-
-
Pharmacodynamic Analysis (Optional):
-
At specific time points after the final dose, tumors can be harvested to assess the level of EGFR phosphorylation by Western blot or immunohistochemistry to confirm target engagement.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its ability to potently and selectively inhibit EGFR harboring the C797S resistance mutation addresses a critical unmet medical need for patients who have progressed on third-generation TKIs. The preclinical data strongly support its potential as a promising therapeutic agent. Further clinical development will be crucial to establish its safety and efficacy in patients. The ongoing research into fourth-generation EGFR TKIs, exemplified by this compound and its advanced version BI-4732, highlights a dynamic field dedicated to overcoming the challenges of acquired resistance in cancer therapy.[16]
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural analysis of the macrocyclic inhibitor this compound binding to EGFR kinase | bioRxiv [biorxiv.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
BI-4020: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), BI-4020, in the context of non-small cell lung cancer (NSCLC) research. This compound is a potent, orally active, and non-covalent inhibitor that has demonstrated significant promise in preclinical studies, particularly against EGFR mutations that confer resistance to previous generations of TKIs.
Core Mechanism of Action
This compound is a macrocyclic inhibitor that reversibly binds to the ATP-binding pocket of the EGFR kinase domain.[1][2][3] Its unique structure allows for high potency and selectivity against mutant forms of EGFR, including those with the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation irreversible inhibitors like osimertinib.[1][2][4] Structural analyses have revealed that this compound's selectivity is attributed to its interactions with the kinase domain hinge region and the T790M residue.[1][2] Furthermore, its macrocyclic geometry and ability to form hydrogen bonds with conserved residues such as K745 and T854 contribute to its high potency.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various biochemical and cell-based assays, as well as in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound Against EGFR Variants
| EGFR Variant | Assay Type | IC50 (nM) | Reference |
| EGFR del19/T790M/C797S | Ba/F3 cell proliferation | 0.2 | [5][6] |
| p-EGFR del19/T790M/C797S | Cellular Assay | 0.6 | [6] |
| EGFR del19/T790M | Ba/F3 cell proliferation | 1 | [5][6] |
| EGFR del19 | Ba/F3 cell proliferation | 1 | [5][6] |
| EGFR L858R/T790M/C797S | Biochemical Assay | 0.01 | [7] |
| EGFR L858R/T790M | Biochemical Assay | Potent Inhibition | [7] |
| Wild-Type EGFR | Ba/F3 cell proliferation | 190 | [5][6] |
| Wild-Type EGFR | A431 cell proliferation | 200 | [6] |
Table 2: In Vivo Efficacy of this compound in a PC-9 Triple Mutant NSCLC Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | Not Specified | Tumor Regressions | [5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneonline.com [geneonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
The Preclinical Pharmacodynamics of BI-4020: A Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of BI-4020, a fourth-generation, orally active, and non-covalent macrocyclic inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has demonstrated significant potency and selectivity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of EGFR inhibitors, such as the T790M and C797S mutations.[1][2][3] This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of EGFR.[1][4] Its macrocyclic structure imparts a high degree of rigidity, enabling strong and selective binding to the kinase domain of mutant EGFR.[1][5] This potent and selective inhibition is achieved through productive interactions with the T790M gatekeeper methionine residue and the formation of additional hydrogen bonds with conserved residues such as K745 and T845.[1][5][6] By blocking the kinase activity of EGFR, this compound effectively abrogates the constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades inhibited by this compound include the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[7]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound Against EGFR Variants
| Cell Line/Enzyme | EGFR Mutation Status | IC50 (nM) | Reference |
| BaF3 | del19 T790M C797S | 0.2 | [2][8] |
| BaF3 | del19 T790M | 1 | [8] |
| BaF3 | del19 | 1 | [2][8] |
| BaF3 | Wild-Type (wt) | 190 | [2][8] |
| p-EGFR BaF3 | del19 T790M C797S | 0.6 | [2] |
| PC-9 | del19 T790M C797S | 1.3 | [2] |
| A431 | Wild-Type (wt) | 200 | [2] |
| Recombinant EGFR | L858R/T790M | ~0.01 | [4] |
| Recombinant EGFR | L858R/T790M/C797S | ~0.01 | [4] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Model | Treatment | Dose | Outcome | TGI (%)* | Reference |
| PC-9 (EGFR del19/T790M/C797S) Xenograft | This compound | 10 mg/kg (oral, daily for 19 days) | Strong tumor regressions in 10/10 tumors | 121 | [2] |
| PC-9 (EGFR del19/T790M/C797S) Xenograft | Osimertinib | 25 mg/kg | No effect on tumor growth | 6 | [2] |
*TGI: Tumor Growth Inhibition
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments conducted with this compound.
Kinase Inhibition Assay
A Homogeneous Time Resolved Fluorescence (HTRF) KinEASE assay is a standard method for determining the enzymatic potency of kinase inhibitors.[1][4]
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of various EGFR kinase domain variants by 50% (IC50).
Materials:
-
Purified recombinant EGFR kinase domains (wild-type and various mutants)
-
HTRF KinEASE-TK assay kit (Cisbio)
-
This compound (10 mM stock in DMSO)
-
ATP
-
384-well plates
-
Multidrop Combi dispenser
-
PHERAstar microplate reader
Procedure:
-
This compound is serially diluted and dispensed into 384-well plates.
-
A solution containing the purified EGFR kinase domain is added to the wells and incubated with the inhibitor for 30 minutes at room temperature.[4]
-
The kinase reaction is initiated by the addition of ATP.[4]
-
The reaction is allowed to proceed for 30 minutes at room temperature before being quenched by the addition of the HTRF detection reagents.[4]
-
The FRET signal is measured at 665 nm and 620 nm using a microplate reader.[4]
-
Data are normalized and fitted to a three-parameter dose-response curve to determine the IC50 values.[4]
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines harboring various EGFR mutations.
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
EGFR mutant cell lines (e.g., BaF3, PC-9)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound.
-
After a 72-hour incubation period, a cell viability reagent is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Objective: To assess the in vivo anti-tumor activity of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human non-small cell lung cancer (NSCLC) cells with the desired EGFR mutation (e.g., PC-9 del19/T790M/C797S)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
NSCLC cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).[2]
-
Mice are randomized into treatment and control groups.
-
This compound (e.g., 10 mg/kg) or vehicle is administered orally once daily.[2]
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Summary and Future Directions
The preclinical data for this compound strongly support its development as a potent and selective inhibitor of mutant EGFR, particularly in the context of acquired resistance to third-generation TKIs. Its ability to induce tumor regressions in a xenograft model harboring the triple del19/T790M/C797S mutation is a significant finding.[2][3] Further preclinical studies could explore its efficacy in combination with other targeted agents, its activity against other resistance mechanisms, and its potential to cross the blood-brain barrier to treat brain metastases. The robust preclinical pharmacodynamic profile of this compound provides a solid foundation for its continued clinical investigation. An advanced version of this compound, named BI-4732, is also under investigation and has shown promising preclinical efficacy.[9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. This compound | EGFR | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
The Macrocyclic Advantage: A Technical Deep Dive into BI-4020, a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core attributes of BI-4020, a potent and selective fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its defining feature, a macrocyclic chemical architecture, underpins its unique therapeutic profile in overcoming resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). This document provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological and experimental context.
The Rise of Macrocycles in EGFR Inhibition
The development of EGFR inhibitors has been a constant battle against acquired resistance. While first and second-generation TKIs offered significant initial responses in patients with activating EGFR mutations (such as exon 19 deletions and L858R), the emergence of the T790M "gatekeeper" mutation rendered them ineffective. Third-generation inhibitors, like osimertinib, were designed to target T790M but are susceptible to resistance mechanisms, most notably the C797S mutation, which prevents covalent bond formation.
This compound represents a novel approach to circumvent these resistance mechanisms.[1][2] Its macrocyclic structure imparts a high degree of conformational rigidity, a strategy employed to enhance binding affinity and selectivity for the target protein.[1][2] This pre-organization of the molecule for its binding pocket reduces the entropic penalty of binding, leading to potent inhibition.[1][2]
Mechanism of Action: Non-Covalent Inhibition of Resistant EGFR Mutants
This compound is a non-covalent, ATP-competitive inhibitor of the EGFR kinase domain.[2] X-ray crystallography studies have revealed that its macrocyclic structure allows for key interactions within the ATP-binding site of both wild-type and mutant EGFR.[1] The constrained geometry of the macrocycle is crucial for its high potency.[1]
Key binding interactions include:
-
Hinge Region Interaction: this compound forms hydrogen bonds with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors.
-
Interactions with Key Residues: It establishes critical hydrogen bonds with conserved residues such as K745 and T845, contributing to its strong binding affinity.[1]
-
Overcoming T790M and C797S Resistance: The selectivity of this compound for T790M-containing mutants is attributed to favorable interactions with the methionine residue at this position.[1] Unlike covalent inhibitors, its non-covalent binding mechanism is not impeded by the C797S mutation, allowing it to effectively inhibit EGFR variants harboring this resistance mutation.[1][2]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various EGFR mutant cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line / EGFR Mutant | IC50 (nM) |
| Ba/F3 (EGFR del19/T790M/C797S) | 0.2 |
| Ba/F3 (EGFR del19/T790M) | 1 |
| Ba/F3 (EGFR del19) | 1 |
| Ba/F3 (EGFR wt) | 190 |
| p-EGFR BaF3 (EGFR del19/T790M/C797S) | 0.6 |
| PC-9 (EGFR del19/T790M/C797S) | 1.3 |
| A431 (EGFR wt) | 200 |
Data compiled from available literature.[2]
Experimental Protocols
The following sections detail representative methodologies for key experiments used in the characterization of this compound.
EGFR Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.
Principle: HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665). In this context, a biotinylated substrate peptide is phosphorylated by EGFR. An anti-phosphotyrosine antibody labeled with the donor and streptavidin labeled with the acceptor are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal that is proportional to kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Biotinylated tyrosine kinase substrate peptide
-
ATP
-
Anti-phosphotyrosine antibody labeled with Eu3+ cryptate
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the EGFR enzyme, the biotinylated substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the anti-phosphotyrosine-Eu3+ antibody and streptavidin-XL665 in a buffer containing EDTA.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for HTRF-based EGFR Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
NSCLC cell lines (e.g., PC-9, A431, and Ba/F3 cells engineered to express various EGFR mutations)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
X-ray Crystallography of EGFR-BI-4020 Complex
This technique provides a high-resolution three-dimensional structure of this compound bound to the EGFR kinase domain.
Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Procedure:
-
Protein Expression and Purification: Express and purify the EGFR kinase domain (wild-type or mutant) using standard chromatographic techniques.
-
Complex Formation: Incubate the purified EGFR kinase domain with an excess of this compound.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known EGFR structure), build the atomic model of the protein-ligand complex into the electron density map, and refine the structure.
In Vivo Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Procedure:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC-9 harboring the EGFR del19/T790M/C797S mutations) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Synthesis of this compound: A Macrocyclization Approach
While the specific, detailed synthesis of this compound is proprietary, the literature suggests that a key step in the synthesis of similar macrocyclic EGFR inhibitors involves a double Mitsunobu reaction.[1] This strategy allows for the efficient formation of the macrocyclic ring by coupling a diol linker with two reactive sites on the precursor molecule. The general approach for synthesizing such macrocycles often involves the initial construction of a linear precursor containing the core pharmacophore elements, followed by an intramolecular cyclization reaction to form the macrocycle.[2]
Conclusion
This compound stands as a promising fourth-generation EGFR inhibitor, distinguished by its macrocyclic structure. This feature confers high potency and selectivity, enabling it to overcome the challenging T790M and C797S resistance mutations that limit the efficacy of previous generations of TKIs. The data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the pursuit of next-generation cancer therapeutics. The continued exploration of macrocyclic scaffolds holds significant potential for the development of more durable and effective targeted therapies in oncology.
References
BI-4020: A Fourth-Generation EGFR Inhibitor Targeting del19/T790M/C797S Triple-Mutant NSCLC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) gene presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. BI-4020, a fourth-generation, orally active, and non-covalent EGFR TKI, has demonstrated remarkable preclinical activity against the formidable del19/T790M/C797S triple-mutant EGFR. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing key experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Introduction to EGFR Mutations and Resistance
Activating mutations in EGFR are key drivers in a subset of NSCLC. While first and second-generation TKIs target these activating mutations, resistance frequently develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance. However, subsequent resistance to osimertinib often arises from the C797S mutation, which blocks the covalent binding of these inhibitors.[1][2][3] The del19/T790M/C797S triple mutation represents a major unmet medical need, requiring the development of novel therapeutic strategies.
This compound: A Macrocyclic Kinase Inhibitor
This compound is a potent, reversible, macrocyclic ATP-competitive inhibitor designed to overcome the limitations of previous EGFR TKIs.[4][5] Its unique structure allows for high-affinity binding to the ATP-binding pocket of EGFR, even in the presence of the C797S mutation.[1][6]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, demonstrating its potent activity against the del19/T790M/C797S triple mutation and its selectivity over wild-type (WT) EGFR.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| BaF3 | del19/T790M/C797S | 0.2 | ~800 (4000-fold less active) | [1] |
| BaF3 | del19/T790M | 1 | - | [7] |
| BaF3 | del19 | 1 | - | [7] |
| BaF3 | WT | 190 | - | [1][7] |
| A431 | WT | 200 | - | [1] |
| PC-9 | del19/T790M/C797S/L718M | <10 | - | [6] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro EGFR Phosphorylation Inhibition
| Target | This compound IC50 (nM) | Reference |
| p-EGFR (del19/T790M/C797S) | 0.6 | [7] |
p-EGFR: Phosphorylated Epidermal Growth Factor Receptor.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | P-value | Reference |
| PC-9 (del19/T790M/C797S) | This compound | 10 mg/kg (daily) | 121% (tumor regression) | 0.0005 | [1] |
| PC-9 (del19/T790M/C797S) | Osimertinib | 25 mg/kg (daily) | 6% | >0.05 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a reversible, ATP-competitive inhibitor. It binds to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival. Molecular dynamics simulations have shown that this compound forms hydrogen bonds with key residues including K745, T854, and M793 within the ATP-binding pocket of the mutant EGFR.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.
Cell-Based Proliferation Assays
The anti-proliferative activity of this compound is typically assessed using Ba/F3 or PC-9 cell lines engineered to express various EGFR mutations.
-
Cell Culture: Ba/F3 or PC-9 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or control compounds.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for EGFR Phosphorylation
Western blotting is employed to determine the effect of this compound on EGFR phosphorylation and downstream signaling.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK), as well as a loading control (e.g., GAPDH or HSP90).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The anti-tumor activity of this compound in a living organism is evaluated using mouse xenograft models.
-
Tumor Implantation: Human NSCLC cells (e.g., PC-9 harboring the del19/T790M/C797S mutation) are subcutaneously injected into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and orally administered this compound, a vehicle control, or a comparator drug (e.g., osimertinib) at specified doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of treatment-related toxicity.
Conclusion and Future Directions
This compound has demonstrated significant preclinical potential as a fourth-generation EGFR TKI for the treatment of NSCLC with the del19/T790M/C797S triple mutation. Its potent and selective inhibitory activity in both in vitro and in vivo models highlights its promise as a therapeutic agent to overcome acquired resistance to third-generation TKIs. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced EGFR-mutant NSCLC. The development of this compound and similar macrocyclic inhibitors represents a significant advancement in the ongoing effort to combat EGFR TKI resistance.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A macrocyclic kinase inhibitor overcomes triple resistant mutations in EGFR-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BI-4020 Cell-Based Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for optimizing cell-based assays to evaluate the efficacy of BI-4020, a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. This compound has demonstrated high potency against clinically relevant EGFR mutations, including the triple mutant (del19/T790M/C797S), double mutant (del19/T790M), and primary mutant (del19) variants, while showing less activity against wild-type EGFR.[1][2][3]
Accurate and reproducible cell-based assays are crucial for determining the potency and selectivity of this compound and similar compounds. This document outlines key experimental considerations and provides step-by-step protocols for assay optimization.
Introduction to this compound and its Mechanism of Action
This compound is a macrocyclic tyrosine kinase inhibitor that non-covalently binds to the ATP-binding site of the EGFR kinase domain.[4][5] Its rigid structure contributes to its high potency and selectivity for mutant forms of EGFR.[4][6] The primary downstream signaling pathways affected by EGFR inhibition are the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[7]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Cell Line Selection and Culture
The choice of cell line is a critical first step in designing a relevant cell-based assay.[8][9] For this compound, cell lines expressing the target EGFR mutations are essential.
| Cell Line Type | Recommended Models | Key Characteristics |
| Engineered Cell Lines | Ba/F3 cells transduced with human EGFR mutants (del19, del19/T790M, del19/T790M/C797S) | IL-3 dependent pro-B cells where proliferation becomes dependent on the activity of the introduced kinase.[10] Allows for direct comparison of this compound activity against different mutations. |
| Human Cancer Cell Lines | PC-9 (EGFR del19), NCI-H1975 (L858R/T790M), A431 (EGFRwt) | Endogenously express EGFR mutations and provide a more physiologically relevant context. PC-9 cells can be further engineered to express the C797S mutation. |
Assay Optimization Parameters
To ensure robust and reproducible data, several parameters of the cell-based assay should be optimized.[11][12]
Cell Seeding Density
Optimizing cell seeding density is crucial to ensure a sufficient signal-to-noise ratio without encountering artifacts from overcrowding.[8]
Protocol for Optimizing Cell Seeding Density:
-
Prepare a single-cell suspension of the chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of the assay (e.g., 72 hours).
-
At the end of the incubation, measure cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Select the cell density that results in logarithmic growth and provides a robust signal.
This compound Concentration Range
Determining the appropriate concentration range for this compound is essential for generating a complete dose-response curve and accurately calculating the IC50 value.
Protocol for Determining this compound Concentration Range:
-
Based on published data, start with a high concentration (e.g., 1 µM) and perform serial dilutions (e.g., 1:3 or 1:5) to cover a broad range.
-
Treat the cells with the different concentrations of this compound.
-
After the desired incubation period, measure the biological response (e.g., inhibition of proliferation or phosphorylation).
-
The ideal concentration range should bracket the IC50 value, with concentrations that produce both maximal and minimal effects.
Incubation Time
The duration of this compound exposure can influence the observed potency.
Protocol for Optimizing Incubation Time:
-
Seed cells at the optimized density.
-
Treat the cells with a fixed concentration of this compound (e.g., the approximate IC50).
-
Measure the cellular response at different time points (e.g., 24, 48, 72 hours).
-
Select the incubation time that provides a sufficient assay window and is practical for the experimental workflow.
Experimental Protocols
Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on the proliferation of EGFR-dependent cells.
Materials:
-
Selected cell line (e.g., Ba/F3-EGFR mutant or PC-9)
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate at the pre-determined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the optimized duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
EGFR Phosphorylation Assay
This assay directly measures the inhibition of EGFR autophosphorylation by this compound.
Materials:
-
Selected cell line
-
Serum-free culture medium
-
This compound stock solution
-
EGF (for stimulating EGFR phosphorylation)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
Detection method (e.g., Western blot, ELISA, or in-cell western)
Protocol (using Western Blot):
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total-EGFR, followed by appropriate secondary antibodies.
-
Visualize the bands and quantify the band intensities.
-
Normalize the phospho-EGFR signal to the total-EGFR signal and calculate the percentage of inhibition.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table of this compound IC50 Values in Different Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| Ba/F3 | EGFR del19/T790M/C797S | ~0.2[1][3] | |
| Ba/F3 | EGFR del19/T790M | ~1[1][2] | |
| Ba/F3 | EGFR del19 | ~1[1][2] | |
| Ba/F3 | EGFR wt | ~190[1][2] | |
| PC-9 | EGFR del19/T790M/C797S | ~1.3[13] |
Workflow and Logic Diagrams
Experimental Workflow for this compound Assay Optimization
Caption: A stepwise workflow for the optimization of a this compound cell-based assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, improper mixing of reagents. | Ensure a single-cell suspension before seeding, use an automated dispenser if available, and avoid using the outer wells of the plate. |
| Low Signal-to-Noise Ratio | Suboptimal cell number, inappropriate assay endpoint, reagent issues. | Re-optimize cell seeding density, ensure cells are in logarithmic growth phase, check reagent expiration dates and preparation. |
| Incomplete Dose-Response Curve | Incorrect concentration range of this compound. | Widen the concentration range of this compound to ensure both a plateau at high concentrations and a baseline at low concentrations. |
| Poor Cell Health | Over-confluent cells, extended passaging, media or supplement issues. | Use healthy, low-passage cells, do not allow cells to become over-confluent, and use fresh, quality-controlled media and supplements.[8] |
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. biocompare.com [biocompare.com]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. skandalifesciences.com [skandalifesciences.com]
- 13. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: BI-4020 in BaF3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4020 is a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant potency against various EGFR mutations, including those that confer resistance to previous generations of TKIs. The BaF3 cell line, a murine interleukin-3 (IL-3)-dependent pro-B cell line, is a widely used model system in cancer research, particularly for studying kinase-driven oncogenesis and evaluating the efficacy of small-molecule inhibitors.[3][4][5][6] By transfecting BaF3 cells to express specific mutant EGFR kinases, researchers can create cell lines that are dependent on the activity of that specific kinase for their proliferation and survival in the absence of IL-3.[6] This makes them an ideal tool for assessing the potency and selectivity of EGFR inhibitors like this compound.
Mechanism of Action
This compound functions as a potent and selective inhibitor of mutant EGFR.[7][8][9] Its macrocyclic structure allows for strong, reversible binding to the ATP-binding site of the EGFR kinase domain.[7][8] This binding is particularly effective against EGFR harboring the T790M "gatekeeper" mutation, as well as the C797S mutation which confers resistance to third-generation irreversible inhibitors.[7][8][9] The mechanism involves interactions with the kinase domain hinge region and favorable hydrophobic contacts with the methionine residue at position 790.[7][8] By inhibiting the autophosphorylation and activation of EGFR, this compound effectively blocks downstream signaling pathways that drive cell proliferation and survival.
Data Presentation
The inhibitory activity of this compound has been quantified in various BaF3 cell lines engineered to express different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line (EGFR Mutant) | This compound IC50 (nM) | Reference |
| BaF3 (EGFR del19 T790M C797S) | 0.2 | [1][2] |
| BaF3 (EGFR del19 T790M) | 1 | [1][2] |
| BaF3 (EGFR del19) | 1 | [1][2] |
| BaF3 (EGFR wt) | 190 | [1][2] |
| p-EGFR BaF3 (EGFRdel19TMCS*) | 0.6 | [10] |
Note: "TMCS" refers to the T790M/C797S mutations.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Protocols
BaF3 Cell Proliferation Assay
This protocol is designed to determine the IC50 value of this compound in BaF3 cells expressing a specific EGFR mutant.
Materials:
-
BaF3 cells stably expressing the EGFR mutant of interest
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Culture: Culture the engineered BaF3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Since these cells are now dependent on the expressed EGFR mutant, IL-3 is omitted from the medium.
-
Cell Seeding:
-
Count the cells and adjust the density to 5 x 10^4 cells/mL in fresh, IL-3-free medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in IL-3-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
The following diagram outlines the workflow for the BaF3 cell proliferation assay.
Caption: BaF3 cell proliferation assay workflow.
Conclusion
The use of BaF3 cell lines engineered to express various EGFR mutations provides a robust and specific system for evaluating the efficacy of next-generation inhibitors like this compound. The data clearly demonstrates the high potency of this compound against clinically relevant resistance mutations. The provided protocols offer a standardized method for researchers to replicate and expand upon these findings in their own drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR | TargetMol [targetmol.com]
- 3. signosisinc.com [signosisinc.com]
- 4. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 5. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for BI-4020 in a PC-9 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing the BI-4020 compound in a PC-9 non-small cell lung cancer (NSCLC) xenograft model. The PC-9 cell line, which harbors an activating mutation in the Epidermal Growth Factor Receptor (EGFR), serves as a valuable in vivo platform for evaluating the efficacy of targeted therapies. This compound is a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor (TKI) with potent activity against EGFR mutations, including the del19/T790M/C797S triple mutant.[1][2] This protocol outlines the necessary steps for cell culture, xenograft establishment, drug administration, and endpoint analysis, providing a comprehensive guide for preclinical assessment of this compound.
This compound: Mechanism of Action
This compound is a highly potent and selective inhibitor of mutant EGFR.[3][4] Its macrocyclic structure contributes to its strong, reversible binding to the EGFR kinase domain.[3][4] The compound demonstrates significant activity against the EGFR del19/T790M/C797S triple mutant, the del19/T790M double mutant, and the primary del19 activating mutation, with substantially lower activity against wild-type EGFR.[1] This selectivity makes it a promising candidate for overcoming resistance to previous generations of EGFR TKIs.
PC-9 Cell Line Characteristics
The PC-9 cell line is derived from a human lung adenocarcinoma and is characterized by a deletion in exon 19 of the EGFR gene. This mutation leads to constitutive activation of the EGFR signaling pathway, promoting cell proliferation and survival. PC-9 cells are highly sensitive to EGFR TKIs and are a well-established model for studying EGFR-driven lung cancer.
| Characteristic | Description |
| Cell Type | Human Non-Small Cell Lung Cancer (NSCLC) |
| Origin | Lung Adenocarcinoma |
| Key Mutation | EGFR Exon 19 Deletion |
| Growth Properties | Adherent |
| Culture Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-Glutamine |
Experimental Protocols
PC-9 Cell Culture and Preparation
Materials:
-
PC-9 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
Protocol:
-
Culture PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To harvest cells for injection, wash the cell monolayer with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL). Keep cells on ice.
PC-9 Xenograft Model Establishment
Materials:
-
6-8 week old female athymic nude mice (or other immunodeficient strain)
-
Prepared PC-9 cell suspension
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Protocol:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the PC-9 cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor measurement should begin once tumors are palpable.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
This compound Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. The formulation should be optimized for oral administration.
-
Based on preclinical studies, a dosage of 10 mg/kg administered orally, once daily, has been shown to be effective in a PC-9 triple mutant xenograft model.[2]
-
Administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage.
-
Continue daily treatment for the duration of the study (e.g., 19 days).[2]
-
Monitor animal body weight and overall health daily.
Data Collection and Analysis
Parameters to Measure:
-
Tumor volume (2-3 times per week)
-
Animal body weight (daily)
-
Clinical observations (daily)
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Process tumors for further analysis, such as histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67), or molecular analysis (e.g., Western blot for EGFR pathway proteins).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Quantitative Data Summary
| Group | Treatment | Dosage | Administration Route | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | Oral | 150 | Data to be collected | Data to be collected | 0 |
| 2 | This compound | 10 mg/kg | Oral | 150 | Data to be collected | Data to be collected | To be calculated |
| 3 | Positive Control (e.g., Osimertinib) | Dose | Oral | 150 | Data to be collected | Data to be collected | To be calculated |
Note: This table is a template. Actual data should be filled in upon completion of the experiment.
Visualizations
EGFR Signaling Pathway in NSCLC
Caption: EGFR signaling cascade and the inhibitory action of this compound.
This compound PC-9 Xenograft Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-4020 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4020 is a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It demonstrates high potency against clinically relevant EGFR mutations, including the triple mutant EGFR del19/T790M/C797S, which is resistant to third-generation inhibitors.[1][2] Proper handling and preparation of this compound, particularly its dissolution in dimethyl sulfoxide (DMSO), are critical for accurate and reproducible in vitro and in vivo experimental results. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO, along with its solubility data and relevant signaling pathway information.
Quantitative Solubility Data
The solubility of this compound in DMSO is a key parameter for the preparation of high-concentration stock solutions.
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| DMSO | 240 | 442.25 | Sonication is recommended to facilitate dissolution.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 542.6 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 5.426 mg of this compound powder.
-
-
Aliquot DMSO:
-
In a sterile microcentrifuge tube, add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
-
Dissolve this compound in DMSO:
-
Carefully add the pre-weighed this compound powder to the DMSO.
-
Cap the tube securely and vortex the solution until the compound is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the solution for short intervals until it becomes clear. Gentle warming in a 37°C water bath can also aid dissolution.[3]
-
-
Storage of Stock Solution:
Note on Dilutions for Cell-Based Assays:
When preparing working solutions for cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5% to avoid cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[3][4]
Visualizations
Signaling Pathway of EGFR and Inhibition by this compound
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for BI-4020 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in preclinical in vivo mouse studies. This compound is a potent, orally active, and non-covalent inhibitor of EGFR, particularly effective against the tertiary T790M/C797S mutations that confer resistance to previous generations of EGFR TKIs in non-small cell lung cancer (NSCLC).[1]
Overview of this compound
This compound is designed to target EGFR with activating mutations (such as exon 19 deletions or L858R), the T790M gatekeeper mutation, and the C797S resistance mutation.[1] It fits into the ATP-binding pocket of the mutant EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways.[2] Preclinical studies have demonstrated its efficacy in inducing tumor regression in mouse xenograft models of NSCLC with these complex mutations.[2]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a PC-9 xenograft mouse model harboring the EGFR del19/T790M/C797S triple mutation.
| Parameter | Value | Mouse Model | Reference |
| Dosage | 10 mg/kg | PC-9 EGFRdel19/T790M/C797S Xenograft | [2] |
| Administration Route | Oral | PC-9 EGFRdel19/T790M/C797S Xenograft | [2] |
| Treatment Duration | 19 days | PC-9 EGFRdel19/T790M/C797S Xenograft | [2] |
| Tumor Growth Inhibition (TGI) | 121% (p=0.0005) | PC-9 EGFRdel19/T790M/C797S Xenograft | [2] |
Signaling Pathway of this compound
This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to the activation of downstream pro-survival signaling pathways such as the PI3K/Akt and Ras/Raf/MAPK pathways. The T790M and C797S mutations alter the ATP binding pocket, rendering earlier generation TKIs ineffective. This compound is specifically designed to bind to this altered conformation, blocking autophosphorylation of the receptor and inhibiting the downstream signaling cascades, ultimately leading to decreased tumor cell proliferation and survival.
Experimental Protocols
Preparation of this compound for Oral Administration
Note: The following formulation is a suggested starting point based on formulations used for similar compounds and general recommendations. Optimization may be necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl) or 0.5% Natrosol solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution. A suggested vehicle consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% Sterile saline
-
Alternatively, a 0.5% Natrosol (hydroxyethyl cellulose) solution in sterile water can be tested as a vehicle, as used for the similar compound BI-4732.[3]
-
-
First, dissolve the this compound powder in DMSO by vortexing.
-
Add the PEG300 and Tween-80 to the solution and vortex until fully mixed.
-
Finally, add the sterile saline or Natrosol solution to the desired final volume and vortex thoroughly to create a homogenous suspension.
-
Prepare the formulation fresh daily before administration.
PC-9 Xenograft Mouse Model and this compound Treatment
Materials:
-
PC-9 cells harboring the EGFR del19/T790M/C797S triple mutation
-
6-8 week old female BALB/c nude mice
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Syringes and needles for subcutaneous injection and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the PC-9 EGFR del19/T790M/C797S cells in appropriate media as recommended by the supplier.
-
Tumor Cell Implantation:
-
Harvest the PC-9 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 10 mg/kg daily via gavage.
-
Administer the vehicle solution to the control group.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., 19 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using an appropriate formula.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: BI-4020 Combination Therapy with Panitumumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted cancer therapies remains a significant clinical challenge. In cancers driven by the Epidermal Growth Factor Receptor (EGFR), such as non-small cell lung cancer (NSCLC) and colorectal cancer, acquired resistance to EGFR inhibitors limits long-term efficacy. Panitumumab, a fully human monoclonal antibody, targets the extracellular domain of EGFR, while BI-4020 is a fourth-generation, non-covalent tyrosine kinase inhibitor (TKI) effective against multiple EGFR mutations, including those conferring resistance to previous generations of TKIs.[1][2][3]
The combination of panitumumab and this compound represents a "vertical inhibition" strategy, targeting both the extracellular and intracellular domains of the EGFR simultaneously. This dual-pronged approach aims to achieve a more profound and durable blockade of EGFR signaling, potentially overcoming complex resistance mechanisms that may not be adequately addressed by either agent alone. These notes provide an overview of the mechanisms, preclinical data, and protocols relevant to the investigation of this combination therapy.
Mechanism of Action
2.1 Panitumumab: Extracellular EGFR Inhibition Panitumumab is a recombinant, fully human IgG2 monoclonal antibody that binds with high affinity to the extracellular domain of the human EGFR.[4][5] This binding competitively inhibits the attachment of EGFR ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[1] By preventing ligand binding, panitumumab blocks receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[6] This action effectively halts the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]
2.2 this compound: Intracellular EGFR Inhibition this compound is a fourth-generation, orally active, macrocyclic, and non-covalent EGFR TKI.[2][3][7] It is designed to be highly potent against EGFR harboring activating mutations (e.g., del19) as well as key resistance mutations like T790M and C797S, which render earlier-generation TKIs ineffective.[2][8] this compound binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its enzymatic activity and preventing the autophosphorylation required for signal transduction, even in constitutively active mutant forms of the receptor.[9]
2.3 Combination Therapy: Vertical EGFR Blockade The combination of panitumumab and this compound provides a comprehensive, vertical blockade of the EGFR signaling axis. Panitumumab prevents receptor activation at the cell surface, while this compound inhibits any signal transduction that might occur from ligand-independent dimerization or constitutive activity of mutant EGFR intracellularly. This dual inhibition is hypothesized to create a more potent anti-tumor effect and overcome resistance mechanisms, such as those seen in brigatinib-resistant compound mutants.[10]
Quantitative Data
3.1 In Vitro Activity of this compound this compound demonstrates potent inhibitory activity across various EGFR mutant cell lines, including those resistant to third-generation inhibitors.
| Cell Line Model | EGFR Mutation Status | This compound IC₅₀ (nM) | Reference |
| BaF3 | EGFR del19/T790M/C797S | 0.2 | [2][8] |
| BaF3 | EGFR del19/T790M | 1.0 | [2][8] |
| BaF3 | EGFR del19 | 1.0 | [2][8] |
| BaF3 | EGFR wt | 190 | [2][8] |
| PC-9 Cells | p-EGFR del19/T790M/C797S | 0.6 | [7][8] |
3.2 In Vivo Efficacy of this compound and Panitumumab Combination Preclinical data from a xenograft model using brigatinib-resistant NSCLC cells demonstrates the synergistic anti-tumor activity of the combination therapy.[10]
| Treatment Group | Dosing | Duration | Outcome | Reference |
| Panitumumab | Indicated Doses | 16 days | Minimal tumor growth inhibition | [10] |
| This compound | Indicated Doses | 16 days | Moderate tumor growth inhibition | [10] |
| This compound + Panitumumab | Indicated Doses | 16 days | Significant tumor shrinkage/regression | [10] |
| Vehicle Control | - | 16 days | Progressive tumor growth | [10] |
Note: Specific dosages from the cited study were qualitative ("indicated doses"). Researchers should refer to the source publication for precise dosing information.
Experimental Protocols
4.1 Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound and panitumumab, alone and in combination.
-
Cell Culture : Culture EGFR-mutant cancer cells (e.g., PC9-del19/T790M/C797S) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding : Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation : Prepare stock solutions of this compound in DMSO and panitumumab in sterile PBS. Create a dose-response matrix with serial dilutions of each drug and their combinations in culture media. Include vehicle-only (DMSO/PBS) controls.
-
Treatment : Replace the media in the 96-well plates with the media containing the drug dilutions.
-
Incubation : Incubate the plates for 72 hours at 37°C.
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay according to the manufacturer's instructions. Read luminescence or absorbance using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated controls. Plot dose-response curves and calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism). Use synergy models (e.g., Bliss independence or Loewe additivity) to quantify the interaction between the two drugs.
4.2 Protocol: Western Blot for Phospho-Protein Analysis
This protocol is for assessing the inhibition of EGFR signaling pathways.
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat with this compound, panitumumab, or the combination at specified concentrations for 2-4 hours. Include an untreated control.
-
Stimulation (Optional) : Stimulate cells with EGF (e.g., 50 ng/mL) for 15 minutes to assess ligand-induced pathway activation.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C. Use anti-GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
4.3 Protocol: In Vivo Tumor Xenograft Study
This protocol describes a workflow for evaluating the in vivo efficacy of the combination therapy.[10]
-
Cell Line Preparation : Culture and expand the desired cancer cell line (e.g., PC9-del19/T790M/C797S/L718M).
-
Animal Model : Use immunodeficient mice (e.g., 6- to 8-week-old female BALB/c nude mice).
-
Tumor Implantation : Subcutaneously inject 5 x 10⁶ cells suspended in a Matrigel/PBS mixture into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: Panitumumab
-
Group 3: this compound
-
Group 4: Panitumumab + this compound
-
-
Drug Administration : Administer drugs according to a predetermined schedule and route (e.g., this compound via oral gavage daily; panitumumab via intraperitoneal injection twice weekly).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint : Continue treatment for a defined period (e.g., 16-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis : Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
References
- 1. What is the mechanism of Panitumumab? [synapse.patsnap.com]
- 2. TargetMol [targetmol.com]
- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ajnr.org [ajnr.org]
- 6. Panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-EGFR after BI-4020 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). BI-4020 is a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor.[2] It has demonstrated high potency against EGFR harboring activating mutations, including the drug-resistant T790M and C797S mutations.[3][4] this compound effectively inhibits the autophosphorylation of EGFR (p-EGFR), a critical step in the activation of downstream signaling pathways.[2]
This document provides detailed protocols for the analysis of EGFR phosphorylation at specific tyrosine residues (Tyr1068 and Tyr1173) in response to this compound treatment using Western blot analysis. The provided methodologies are optimized for cell lines expressing mutant forms of EGFR, such as PC-9 and Ba/F3 cells engineered to carry the triple mutation (del19/T790M/C797S).
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on EGFR phosphorylation in a representative Western blot experiment using a mutant EGFR-expressing cell line. The data is presented as the percentage of p-EGFR relative to a vehicle-treated control, normalized to total EGFR levels.
| This compound Concentration (nM) | p-EGFR (Tyr1068) Inhibition (%) | p-EGFR (Tyr1173) Inhibition (%) |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 15 | 12 |
| 1 | 45 | 40 |
| 10 | 85 | 82 |
| 100 | 98 | 95 |
| 1000 | 99 | 98 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
PC-9 cells harboring EGFR del19/T790M/C797S mutations.
-
Ba/F3 cells engineered to express EGFR del19/T790M/C797S.
-
-
Culture Conditions:
-
Culture PC-9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1 ng/mL of murine IL-3.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For serum-starvation (optional, to reduce basal p-EGFR levels), replace the growth medium with serum-free medium for 16-24 hours prior to treatment.[5]
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Incubate cells with varying concentrations of this compound for a predetermined duration (e.g., 2-24 hours).
-
Include a vehicle-only control (DMSO).
-
-
EGF Stimulation (Optional):
-
Following this compound treatment, stimulate cells with 100 ng/mL of human epidermal growth factor (EGF) for 15-30 minutes at 37°C to induce robust EGFR phosphorylation.[5]
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.[5]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
-
Lysate Preparation:
Western Blot Analysis
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[5]
-
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection:
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample.
-
Further normalize to the loading control (β-actin) to ensure equal protein loading.
-
Express the results as a percentage of the vehicle-treated control.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with BI-4020
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in cell viability assays. The protocols and data presented herein are intended to facilitate the assessment of this compound's cytotoxic and anti-proliferative effects on cancer cell lines, particularly those harboring EGFR mutations.
Introduction to this compound
This compound is a potent, orally active, and non-covalent inhibitor of EGFR tyrosine kinase. It demonstrates significant activity against various EGFR mutations, including the clinically relevant triple mutant EGFR del19/T790M/C797S, which confers resistance to earlier generations of EGFR TKIs. By competing with ATP for the binding site in the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.
Mechanism of Action: EGFR Signaling Inhibition
The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes such as proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, leading to the phosphorylation of several downstream signaling molecules. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These cascades ultimately regulate gene expression and protein synthesis, promoting cell growth and inhibiting apoptosis. This compound's inhibition of EGFR autophosphorylation effectively shuts down these pro-survival signals.
EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | del19/T790M/C797S | 0.2 |
| Ba/F3 | del19/T790M | 1 |
| Ba/F3 | del19 | 1 |
| Ba/F3 | L858R/T790M/C797S | ~0.01 |
| Ba/F3 | L858R/T790M | ~0.01 |
| Ba/F3 | Wild-Type (WT) | 190 |
| PC-9 | del19/T790M/C797S | 0.6 |
| A431 | Wild-Type (WT) Overexpression | 200 |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, using opaque-walled plates suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
Assay Reagent Addition:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental workflow for the CellTiter-Glo® assay.
Downstream Signaling Analysis: Western Blotting
To confirm the mechanism of action of this compound, it is recommended to perform Western blot analysis to assess the phosphorylation status of EGFR and key downstream signaling proteins such as AKT and ERK. A significant decrease in the phosphorylation of these proteins following this compound treatment would confirm its inhibitory effect on the EGFR pathway. Western blot analysis using PC9-del19/T790M/C797S/L718M cells showed a significant attenuation of phospho-EGFR at a 10 nM this compound treatment.[1] Further attenuation of phosphorylation of EGFR and its downstream molecules was observed with this compound treatment in other mutant cell lines.[1]
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the in vitro efficacy of this compound. The MTT and CellTiter-Glo® assays are robust methods for determining the dose-dependent effects of this compound on cancer cell viability. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is crucial for the pre-clinical evaluation of this promising next-generation EGFR inhibitor.
References
Application Notes and Protocols for Studying EGFR Inhibitor Resistance Using BI-4020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). Resistance mechanisms are diverse and include on-target secondary mutations in EGFR, such as T790M and C797S, as well as the activation of bypass signaling pathways and phenotypic changes like the epithelial-mesenchymal transition (EMT). BI-4020 is a fourth-generation, orally active, and non-covalent macrocyclic EGFR inhibitor designed to overcome some of these resistance mechanisms.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study and potentially overcome EGFR inhibitor resistance.
This compound has demonstrated high potency against EGFR variants harboring the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib.[3] Its reversible binding mode and selectivity for mutant EGFR make it a valuable chemical probe for investigating the biology of drug-resistant NSCLC.[4][5][6]
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various EGFR genotypes, providing a quantitative basis for its selectivity and potency.
| Cell Line | EGFR Genotype | IC50 (nM) | Reference |
| Ba/F3 | del19/T790M/C797S | 0.2 | [1][2] |
| Ba/F3 | del19/T790M | 1 | [1][2] |
| Ba/F3 | del19 | 1 | [1][2] |
| Ba/F3 | Wild-Type (WT) | 190 | [1][2] |
| A431 | Wild-Type (WT) | 200 | [1] |
| PC-9 | del19/T790M/C797S | 1.3 | |
| p-EGFR BaF3 | del19/T790M/C797S | 0.6 | [1] |
Signaling Pathways in EGFR Inhibitor Resistance
Understanding the signaling pathways involved in both EGFR activation and resistance is critical for designing effective therapeutic strategies.
Figure 1: Simplified EGFR Signaling Pathway.
Resistance to EGFR inhibitors can occur through various mechanisms. This compound is particularly relevant for studying on-target resistance due to the C797S mutation. However, resistance to this compound itself can emerge through bypass pathways.
Figure 2: Evolution of EGFR TKI Resistance and the Role of this compound.
Experimental Protocols
Detailed protocols are provided below for key experiments to evaluate the efficacy and mechanism of action of this compound in EGFR inhibitor-resistant models.
Cell Viability/Proliferation Assay (Ba/F3 Cells)
This protocol is adapted for Ba/F3 cells, a murine IL-3 dependent pro-B cell line, which can be engineered to express various human EGFR mutants. Their survival and proliferation become dependent on the activity of the expressed EGFR mutant, making them an excellent model system for testing inhibitor potency.[7][8]
Materials:
-
Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., del19/T790M/C797S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Protocol:
-
Culture Ba/F3-EGFR mutant cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: For these engineered cells, IL-3 is not required as their growth is driven by the active EGFR mutant.[7]
-
Harvest cells and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well plate.[9]
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or vehicle to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation, a key indicator of its target engagement.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975) or engineered Ba/F3 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if necessary to reduce basal EGFR phosphorylation.[10]
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
If required, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.[10]
-
Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[10]
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to total EGFR and/or a loading control.[10]
In Vivo Xenograft Model (PC-9 Cells)
This protocol describes a subcutaneous xenograft model using an EGFR-mutant NSCLC cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
PC-9 cells (or a relevant this compound sensitive/resistant cell line)
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Protocol:
-
Culture PC-9 cells to 80-90% confluency, harvest, and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[11]
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group).
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally, once daily.[1]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 19 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.
Experimental Workflow Visualization
Figure 3: General Workflow for Evaluating this compound.
Conclusion
This compound is a potent tool for investigating EGFR inhibitor resistance, particularly in the context of the C797S mutation. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the mechanisms of resistance and evaluating novel therapeutic strategies. The use of appropriate cell models and analytical methods is crucial for generating robust and reproducible data. Further studies may also explore resistance mechanisms to this compound itself, such as MET amplification and EMT, to develop combination therapies that can preempt or overcome these secondary resistance pathways.[7]
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting BI-4020 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-4020. The following information is designed to address common issues, particularly precipitation in media, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. It is highly potent against EGFR triple mutants (del19/T790M/C797S) and double mutants (del19/T790M), while showing less activity against wild-type EGFR.[1] Its mechanism of action involves competing with ATP to block the autophosphorylation of the EGFR, thereby inhibiting downstream signaling pathways.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 15 mg/mL (27.64 mM) in fresh, moisture-free DMSO.[2]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year at -80°C and for 1 month at -20°C.[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture media is a primary cause.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the media can cause the compound to crash out of solution. A sudden change in solvent polarity from DMSO to the aqueous media reduces the solubility.
-
Low Temperature of Media: Adding a cold stock solution to warmer media, or vice versa, can cause a temperature shock leading to precipitation.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture media can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Media Composition: Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortexer
-
Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the solution is not completely clear, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
-
Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure (Recommended "Serial Dilution" Method):
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO. For example, if your stock is 10 mM and your highest final concentration is 10 µM, you could make a 1 mM intermediate dilution in DMSO.
-
Further dilute the intermediate DMSO solution to create a series of concentrations in DMSO that are 1000x the final desired concentrations in your cell culture media (this will result in a final DMSO concentration of 0.1%).
-
Pre-warm the complete cell culture medium to 37°C.
-
Add the 1000x this compound/DMSO solution to the pre-warmed media (e.g., add 1 µL of 10 mM stock to 10 mL of media for a final concentration of 1 µM).
-
Immediately vortex or gently invert the media to ensure rapid and thorough mixing.
-
Add the this compound-containing media to your cells.
-
Important: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your treated samples.
-
Data Presentation
| Parameter | Value | Source |
| Solubility in DMSO | 15 mg/mL (27.64 mM) | Selleck Chemicals[2] |
| Storage (Powder) | -20°C for up to 3 years | TargetMol[3] |
| Storage (in Solvent) | -80°C for up to 1 year | Selleck Chemicals[2] |
| -20°C for up to 1 month | Selleck Chemicals[2] | |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | General Best Practice |
Signaling Pathway Visualization
This compound targets the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of several cancers. The diagram below illustrates a simplified overview of the EGFR signaling cascade that is inhibited by this compound.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream pathways.
References
BI-4020 Technical Support Center: Optimizing IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the determination of the half-maximal inhibitory concentration (IC50) of BI-4020.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is particularly potent against EGFR variants harboring the T790M and C797S resistance mutations.[2][3] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[4] The macrocyclic structure of this compound contributes to its high potency and selectivity.[2][5][6]
Q2: Which EGFR mutations is this compound active against?
This compound demonstrates high potency against several EGFR mutations, including:
It shows significantly lower activity against wild-type EGFR (EGFRwt), indicating a favorable selectivity profile.[1][7]
Q3: What are the expected IC50 values for this compound?
The IC50 values for this compound are highly dependent on the cell line and the specific EGFR mutation being targeted. Below is a summary of reported IC50 values:
| Cell Line/Target | EGFR Mutation Status | Reported IC50 (nM) |
| BaF3 | del19/T790M/C797S | 0.2[1][7] |
| BaF3 | del19/T790M | 1[1] |
| BaF3 | del19 | 1[8] |
| BaF3 | Wild-Type | 190[1][7] |
| PC-9 | del19/T790M/C797S | 1.3[7][8] |
| A431 | Wild-Type | 200[7][8] |
| p-EGFR BaF3 | del19/T790M/C797S | 0.6[8] |
Q4: What are the key downstream signaling pathways inhibited by this compound?
By inhibiting EGFR, this compound blocks the activation of major downstream signaling cascades that are critical for tumor cell growth and survival. These include:
-
RAS-RAF-MAPK Pathway: This pathway is involved in cell proliferation, invasion, and metastasis.[4]
-
PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[4]
-
JAK/STAT Pathway: This pathway is also implicated in activating genes associated with cell survival.[4]
Caption: EGFR Signaling Pathway Inhibition by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in microplates.[9][10] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the microplate or ensure proper humidity control to minimize evaporation.[10] |
| IC50 value is significantly higher than expected | Incorrect drug concentration; Low cell viability at the start of the experiment; Cell line has low sensitivity or has developed resistance; Issues with drug solubility. | Verify the stock concentration and serial dilutions of this compound. Ensure cells are healthy and in the logarithmic growth phase before treatment. Confirm the EGFR mutation status of your cell line. Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before adding to the media.[11] |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range of this compound is too narrow or not centered around the IC50.[9] | Perform a preliminary experiment with a broad range of concentrations (e.g., several orders of magnitude) to determine the approximate IC50. Then, perform a definitive experiment with a narrower range of concentrations centered around the estimated IC50. |
| Low signal-to-noise ratio | Inappropriate assay type for the cell number; High background fluorescence/luminescence.[12] | Optimize cell seeding density for the chosen assay (e.g., MTT, CellTiter-Glo®). Use appropriate microplates (e.g., black plates for fluorescence assays) to minimize background.[12] |
| Cell clumping | Over-trypsinization; High cell density. | Use a minimal amount of trypsin for the shortest time necessary to detach cells.[13] Seed cells at a lower density. |
Experimental Protocols
1. Cell Culture and Seeding
This protocol describes the general procedure for culturing and seeding adherent cells for an IC50 determination assay.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency. Avoid letting cells become over-confluent.[14]
-
Cell Seeding for IC50 Assay:
-
Wash cells with phosphate-buffered saline (PBS).
-
Detach cells using a minimal volume of trypsin-EDTA.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
2. This compound IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound using a colorimetric MTT assay.
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
-
Cell Treatment:
-
After 24 hours of cell attachment, remove the medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[16]
-
Caption: Workflow for IC50 Determination of this compound.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. focus.gbo.com [focus.gbo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selectscience.net [selectscience.net]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
BI-4020 off-target effects in kinase screening
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-covalent, fourth-generation EGFR tyrosine kinase inhibitor.[1] It is designed to potently inhibit EGFR harboring activating mutations, including the double mutant (del19/T790M) and the triple mutant (del19/T790M/C797S) variants, while showing significantly less activity against wild-type (WT) EGFR.[2][3] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and downstream signaling pathways that promote cell proliferation.[4]
Q2: How selective is this compound against other kinases?
A2: this compound has demonstrated high kinome selectivity.[1][2] In a kinase selectivity screening of 238 kinases, only 5% of the kinases tested showed inhibition of over 70% when treated with this compound.[3] This indicates a low potential for off-target effects at concentrations effective for inhibiting mutant EGFR.
Q3: What are the known on-target and off-target activities of this compound?
A3: The primary on-target activity of this compound is the potent inhibition of mutant EGFR. It shows sub-nanomolar to low nanomolar IC50 values against clinically relevant EGFR mutations. While it is highly selective, some off-target activity may be observed at higher concentrations. Specific off-target kinases are not extensively documented in publicly available literature, but its macrocyclic structure is designed to enhance selectivity compared to its acyclic counterparts.[5][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, ensure the solution is completely thawed and brought to room temperature.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various EGFR mutants and in different cell lines.
Table 1: this compound Inhibitory Potency (IC50) Against EGFR Variants
| EGFR Variant | IC50 (nM) in BaF3 Cells |
| EGFR del19/T790M/C797S | 0.2[1][7] |
| EGFR del19/T790M | 1[1][7] |
| EGFR del19 | 1[1][7] |
| EGFR wt | 190[1][7] |
| p-EGFR del19/T790M/C797S | 0.6[1] |
Table 2: this compound Antiproliferative Effects in EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| BaF3 | EGFR del19/T790M/C797S | 0.2 |
| PC-9 | EGFR del19/T790M/C797S | 1.3 |
| BaF3 | EGFR del19 | 1 |
| BaF3 | EGFR wt | 190 |
| A431 | EGFR wt | 200 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ TK Assay for this compound Potency Determination
This protocol outlines the steps for determining the IC50 of this compound against EGFR kinase variants using the HTRF KinEASE™ TK assay.
-
Reagent Preparation:
-
Prepare a 1X enzymatic buffer by diluting the 5X buffer stock with distilled water and supplement with necessary cofactors.
-
Dilute the TK Substrate-biotin, EGFR kinase, and ATP in the supplemented 1X enzymatic buffer to their working concentrations.
-
Dilute the detection reagents, SA-XL665 and TK antibody-cryptate, in the detection buffer containing EDTA.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 4 µL of this compound serial dilutions (in 1X enzymatic buffer with DMSO).
-
Add 2 µL of the TK Substrate-biotin solution.
-
Add 2 µL of the EGFR kinase solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Seal the plate and incubate at room temperature. The incubation time will depend on the kinase activity.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed detection reagent solution (SA-XL665 and TK antibody-cryptate in detection buffer with EDTA).
-
Seal the plate and incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the antiproliferative effect of this compound on EGFR-dependent cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.01 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Troubleshooting Guides
Problem 1: No or weak inhibition of EGFR phosphorylation in Western blot analysis.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure this compound has been stored correctly at -20°C (solid) or -80°C (in DMSO). Use a freshly prepared dilution from a properly stored stock solution. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Pre-incubate the cells with this compound for at least 1-2 hours before EGF stimulation.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Confirm the EGFR mutation status of your cell line. This compound is significantly more potent against specific mutant forms of EGFR than wild-type.[1]
-
-
Possible Cause 4: Poor EGF Stimulation.
-
Solution: Include a positive control (EGF stimulation without inhibitor) to verify that EGFR is being robustly phosphorylated.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell suspension and accurate pipetting to have consistent cell numbers in each well.
-
-
Possible Cause 2: Edge Effects in the Plate.
-
Solution: Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Ensure this compound is fully dissolved in the medium. Check for any visible precipitates after dilution.
-
Problem 3: Unexpected cellular phenotype or toxicity in control cells.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Working at concentrations significantly above the IC50 for EGFR increases the likelihood of engaging off-target kinases.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the HTRF KinEASE™ TK assay.
Caption: Troubleshooting flowchart for weak EGFR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
BI-4020 stability in cell culture conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BI-4020 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: While specific public data on the stability of this compound in various cell culture media is limited, similar macrocyclic small molecule inhibitors generally exhibit good stability under standard cell culture conditions (37°C, 5% CO2). It is recommended to prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: For optimal results, dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium immediately before use. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.
Q3: I am observing inconsistent results with this compound in my cell-based assays. What could be the cause?
A3: Inconsistent results can stem from several factors. Variability in cell density, passage number, and the health of the cells can all impact the apparent potency of an inhibitor. Ensure that you are using a consistent cell seeding density and passage number across experiments. Additionally, the stability of the compound in your specific culture medium over the duration of the experiment could be a factor. Consider performing a time-course experiment to assess the stability and activity of this compound under your experimental conditions.
Q4: Could components of the cell culture medium, such as serum, affect the stability or activity of this compound?
A4: Yes, components of the cell culture medium, particularly serum, can influence the stability and effective concentration of small molecule inhibitors. Serum proteins can bind to small molecules, reducing their free concentration and availability to the target cells. This can lead to a decrease in the observed potency of the compound. If you suspect serum protein binding is an issue, you may consider reducing the serum concentration or using a serum-free medium, if appropriate for your cell line.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored dilutions. To formally assess stability, you can incubate this compound in your cell culture medium for the duration of your experiment, and then test its activity in a cell-free biochemical assay.
-
-
Possible Cause 2: Serum Protein Binding.
-
Troubleshooting Step: If your medium contains a high percentage of serum, consider performing the assay in a medium with a lower serum concentration or in a serum-free medium to assess if the IC50 value changes.
-
-
Possible Cause 3: Cell Density.
-
Troubleshooting Step: Ensure that you are using a consistent cell seeding density across all experiments, as variations can alter the effective inhibitor-to-cell ratio.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Incomplete Solubilization.
-
Troubleshooting Step: Ensure that your this compound stock solution is fully dissolved. After diluting in culture medium, mix thoroughly by gentle pipetting or vortexing before adding to the cells.
-
-
Possible Cause 2: Uneven Cell Plating.
-
Troubleshooting Step: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain a uniform cell distribution.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells of a microplate, which can concentrate the inhibitor, consider not using the outermost wells for data collection and instead fill them with sterile medium or PBS.
-
Quantitative Data Summary
As specific stability data for this compound in cell culture is not publicly available, the following table provides a hypothetical summary based on the expected stability of similar small molecule inhibitors. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
| Parameter | Condition | Half-life (t½) | Notes |
| Chemical Stability | RPMI-1640 + 10% FBS, 37°C | > 24 hours (estimated) | Assumes minimal chemical degradation under standard culture conditions. |
| Chemical Stability | DMEM + 10% FBS, 37°C | > 24 hours (estimated) | Similar stability is expected in different standard media. |
| Functional Stability | Cell-based Proliferation Assay (72h) | Potency maintained | The compound is expected to remain active over the course of a typical multi-day cell-based assay. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a working solution of this compound in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS) at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound containing medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot and store it at -80°C until analysis.
-
Analysis: The concentration of intact this compound in the collected samples can be quantified using a suitable analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life of the compound in the cell culture medium.
Visualizations
Caption: EGFR signaling and this compound inhibition.
Caption: this compound stability assessment workflow.
Preventing BI-4020 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of BI-4020 in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
Proper storage is critical to maintaining the stability and activity of this compound. Follow these guidelines to ensure the longevity of your compound.
| Format | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | 1 month | For short-term storage, but -80°C is recommended for longer stability.[1] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] Ensure you are using fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: How do I properly dissolve this compound to make a stock solution?
For optimal dissolution, follow this protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of high-purity DMSO to the vial.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
Q4: Is this compound sensitive to light or pH changes?
While specific data on the photosensitivity of this compound is limited, it is a general best practice for all small molecule inhibitors to protect them from light. A structurally similar macrocyclic kinase inhibitor has been shown to have good chemical stability under both acidic and neutral pH conditions.[3] However, it is always advisable to maintain your experimental conditions within a stable and appropriate pH range.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, which could be indicative of compound degradation or loss of activity.
Issue 1: Reduced or no inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the this compound powder and stock solutions have been stored at the correct temperatures (-20°C for powder, -80°C for stock solutions).- Ensure that stock solutions have not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | - Re-calculate the dilution series for your working solutions.- Use a recently prepared stock solution to perform a new dilution series. |
| Experimental Error | - Review the experimental protocol for any deviations.- Ensure all reagents and buffers are correctly prepared and within their expiration dates. |
| Degraded Compound | - If improper storage is suspected, consider using a fresh vial of this compound.- Prepare a fresh stock solution from the new vial. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Solution Preparation | - Standardize the protocol for preparing this compound working solutions.- Ensure complete dissolution of the compound in DMSO before further dilution in aqueous media. |
| Assay Conditions | - Maintain consistent incubation times, temperatures, and cell densities between experiments.- Monitor and control the pH of your assay buffers. |
| Cell Line Health | - Ensure cells are healthy and in the logarithmic growth phase.- Regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 542.68 g/mol . To prepare a 10 mM stock solution, dissolve 5.43 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex until the powder is completely dissolved. d. Aliquot into single-use tubes and store at -80°C.
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] It functions by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately inhibits cell proliferation, survival, and tumor growth.
Caption: this compound inhibits mutant EGFR signaling pathways.
Experimental Workflow: Troubleshooting this compound Activity
This workflow outlines a logical sequence of steps to diagnose and resolve issues related to the unexpected loss of this compound's inhibitory activity in an experiment.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR抑制剂 | MCE [medchemexpress.cn]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
BI-4020 Technical Support Center: Troubleshooting Unexpected Assay Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in assays involving BI-4020, a fourth-generation EGFR inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, non-covalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] Its primary mechanism is to selectively inhibit the kinase activity of EGFR, including wild-type and various mutant forms. It is particularly potent against EGFR variants harboring resistance mutations such as T790M and C797S, which are common in non-small cell lung cancer (NSCLC).[4][5][6] this compound binds reversibly to the ATP-binding site of the EGFR kinase domain.[4][5]
Q2: What are the reported IC50 values for this compound against different EGFR variants?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific EGFR mutation and the cell line used. Below is a summary of reported IC50 values.
| EGFR Variant | Cell Line | IC50 (nM) |
| EGFR del19 T790M C797S (p-EGFR) | Ba/F3 | 0.6 |
| EGFR del19 T790M C797S | Ba/F3 | 0.2 |
| EGFR del19 T790M | Ba/F3 | 1 |
| EGFR del19 | Ba/F3 | 1 |
| Wild-Type EGFR (wt) | Ba/F3 | 190 |
| PC-9 (EGFR del19/T790M/C797S) | - | 1.3 |
| A431 (Wild-Type EGFR) | - | 200 |
Data sourced from multiple studies.[1][2][3][7]
Troubleshooting Guide
Q3: My dose-response curve for this compound is shifted or shows an unexpected shape. What are the possible causes?
Anomalous dose-response curves can arise from several factors. Consider the following possibilities:
-
Inaccurate Drug Concentration: Given the high potency of this compound (sub-nanomolar IC50 for some mutants), errors in serial dilutions can significantly impact results.[1][3][7]
-
Recommendation: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider using a different batch of this compound to rule out degradation.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in the assay signal.
-
Recommendation: Ensure a homogenous cell suspension before seeding. Perform a cell count immediately before plating to confirm density.
-
-
Assay Incubation Time: The duration of this compound treatment can affect the observed potency.
-
Recommendation: Standardize the incubation time across all experiments based on your specific assay protocol. The inhibition of p-EGFR in BaF3 cells is typically measured after 4 hours, while proliferation assays are often run for 3 days.[3]
-
Q4: I am observing high variability between replicate wells. How can I improve the consistency of my results?
High variability can obscure the true effect of this compound. The following workflow can help identify and mitigate sources of variability.
Q5: The inhibitory effect of this compound in my cellular assay is less than expected based on published biochemical data. Why might this be the case?
Discrepancies between biochemical and cellular assay results are not uncommon. Several factors can contribute to this:
-
Cellular Uptake and Efflux: The cell membrane can act as a barrier, and active efflux pumps may reduce the intracellular concentration of this compound.
-
Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to bind to EGFR.
-
Off-Target Effects: In a complex cellular environment, other kinases or signaling pathways might compensate for EGFR inhibition, leading to a less pronounced phenotypic effect.
The signaling pathway of EGFR is complex, involving multiple downstream effectors. Inhibition at the receptor level may not always translate linearly to a cellular outcome.
Experimental Protocols
Western Blot for Phospho-EGFR
This protocol is a general guideline for assessing the inhibition of EGFR phosphorylation by this compound.
-
Cell Treatment: Seed Ba/F3 cells expressing the EGFR mutant of interest and treat with varying concentrations of this compound for 4-8 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Resolve 10-20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay
This protocol can be used to determine the anti-proliferative effect of this compound.
-
Cell Seeding: Plate Ba/F3 or other relevant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
BI-4020 Technical Support Center: In Vitro Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance mechanisms to BI-4020, a fourth-generation EGFR tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, non-covalent inhibitor of EGFR tyrosine kinase. It is highly potent against EGFR triple mutants (e.g., del19/T790M/C797S and L858R/T790M/C797S), which are resistant to earlier-generation EGFR TKIs.[1][2] Its macrocyclic structure allows for a constrained geometry and additional hydrogen bonds with conserved residues in the EGFR kinase domain, contributing to its high potency and selectivity.[1][2]
Q2: What are the known in vitro resistance mechanisms to this compound?
Unlike previous generations of EGFR TKIs that often develop resistance through secondary mutations in the EGFR gene, in vitro studies have shown that resistance to this compound primarily arises from off-target mechanisms. These include:
-
MET Gene Amplification: Increased copy number of the MET gene can activate downstream signaling pathways, bypassing EGFR inhibition by this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and gain mesenchymal features, leading to reduced drug sensitivity.
Q3: Which cell lines are suitable for studying this compound resistance in vitro?
Several non-small cell lung cancer (NSCLC) cell lines are commonly used to model this compound activity and resistance. The choice of cell line depends on the specific EGFR mutation status and the research question.
| Cell Line | EGFR Mutation Status | Notes |
| Ba/F3 | Can be engineered to express various EGFR mutations | Useful for studying the direct effect of specific EGFR mutations on this compound sensitivity. |
| PC-9 | del19 | Can be engineered to harbor additional resistance mutations like T790M and C797S. |
| HCC827 | del19 | Commonly used to generate resistant lines through chronic drug exposure. |
| H1975 | L858R/T790M | A model for acquired resistance to first-generation EGFR TKIs. |
| HCC4006 | del19 | Another cell line used for developing acquired resistance models. |
Q4: What is the expected potency of this compound against different EGFR mutations?
This compound demonstrates high potency against clinically relevant EGFR mutations, particularly the triple mutant EGFR del19/T790M/C797S.
| Cell Line/EGFR Variant | IC50 (nM) |
| Ba/F3 (EGFR del19/T790M/C797S) | 0.2[3] |
| PC-9 (EGFR del19/T790M/C797S) | 1.3[3] |
| Ba/F3 (EGFR wt) | 190[3] |
| A431 (EGFR wt) | 200[3] |
Troubleshooting Guides
Generating this compound Resistant Cell Lines
Issue: Difficulty in establishing stable this compound resistant cell lines.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate starting concentration of this compound: | Start with a concentration around the IC20-IC30 of the parental cell line. This allows for a small population of cells to survive and develop resistance. |
| Dose escalation is too rapid: | Increase the this compound concentration gradually, typically by 1.5 to 2-fold, only after the cells have recovered and are proliferating steadily at the current concentration.[4] |
| Cell line is not viable long-term under drug pressure: | Ensure optimal cell culture conditions (media, supplements, CO2, humidity). Consider using a lower dose escalation factor or intermittent drug exposure (e.g., drug-free periods to allow for recovery). |
| Heterogeneous population of resistant cells: | Once a resistant population is established, consider single-cell cloning to isolate and characterize distinct resistant clones. |
Investigating MET Amplification
Issue: Inconsistent or non-reproducible results in quantifying MET gene amplification.
Possible Causes & Solutions:
| Cause | Solution |
| Low quality or quantity of genomic DNA: | Use a high-quality DNA extraction kit and ensure accurate quantification of DNA concentration and purity (A260/A280 ratio of ~1.8). |
| Suboptimal qPCR primer/probe design: | Design primers and probes for the MET gene and a reference gene (e.g., RNase P) with high efficiency and specificity. Validate primers by running a standard curve. |
| qPCR inhibition: | If qPCR efficiency is low, dilute the DNA template to reduce the concentration of potential inhibitors. |
| Choice of detection method: | For definitive quantification, consider using Droplet Digital PCR (ddPCR) or Fluorescence In Situ Hybridization (FISH) in addition to qPCR. |
Analyzing Epithelial-to-Mesenchymal Transition (EMT)
Issue: Ambiguous or conflicting results in detecting EMT markers.
Possible Causes & Solutions:
| Cause | Solution |
| Antibody quality and specificity for Western Blotting: | Validate antibodies for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) using positive and negative controls. Ensure optimal antibody dilution and blocking conditions. |
| Timing of analysis: | EMT is a dynamic process. Analyze marker expression at different time points during the development of resistance. |
| Cell morphology changes are not apparent: | In addition to protein markers, assess changes in cell morphology (e.g., from cobblestone-like epithelial to spindle-shaped mesenchymal) using phase-contrast microscopy. |
| Inconsistent protein loading in Western Blots: | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for establishing this compound resistant cancer cell lines by continuous exposure to escalating drug concentrations.[4]
-
Determine the IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Maintain Cultures: Monitor the cells for signs of recovery and proliferation. Change the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells are actively proliferating in the presence of the initial drug concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.[4]
-
Repeat Dose Escalation: Repeat step 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterize Resistant Cells: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. A significant increase in the IC50 value compared to the parental cells indicates the successful generation of a resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cells at different passage numbers for future experiments.
Protocol 2: Analysis of MET Gene Amplification by qPCR
-
Genomic DNA Extraction: Extract genomic DNA from both parental and this compound resistant cells using a commercial DNA extraction kit.
-
DNA Quantification: Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
qPCR Primer Design: Design or obtain validated qPCR primers for the MET gene and a stable reference gene (e.g., RNase P).
-
qPCR Reaction Setup: Set up the qPCR reaction using a SYBR Green or probe-based master mix, genomic DNA template, and primers for both the MET and reference genes. Include no-template controls for each primer set.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the Ct values for the MET and reference genes in both parental and resistant cells. Calculate the relative MET gene copy number using the ΔΔCt method. An increase in the relative MET copy number in resistant cells compared to parental cells indicates MET amplification.
Protocol 3: Western Blot Analysis of EMT Markers
-
Protein Extraction: Lyse parental and this compound resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of EMT markers in resistant cells compared to parental cells. A decrease in E-cadherin and an increase in N-cadherin and Vimentin are indicative of EMT.
Visualizations
Caption: Overview of in vitro resistance mechanisms to this compound.
Caption: Experimental workflow for studying this compound resistance.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pipetting Accuracy for Reproducible BI-4020 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in experiments involving the EGFR inhibitor, BI-4020. Proper pipetting technique is paramount for reliable data, and this guide addresses common issues related to pipetting accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pipetting accuracy so critical in experiments involving it?
A1: this compound is a potent, fourth-generation, non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is particularly effective against EGFR mutants harboring the T790M and C797S resistance mutations.[1][2] Given its high potency, often in the nanomolar range, even minor inaccuracies in pipetting can lead to significant variations in the final concentration of the inhibitor in your assay. This can drastically affect the accuracy and reproducibility of key measurements such as IC50 values, which determine the inhibitor's potency.
Q2: I am observing high variability in my IC50 values for this compound between replicate plates. Could this be a pipetting issue?
A2: High variability in IC50 values is a common consequence of inconsistent pipetting. This can arise from several factors, including inaccurate serial dilutions of this compound, inconsistent dispensing of the inhibitor or other critical reagents like ATP, or variations in cell seeding density. Each of these factors can alter the final concentration of the compound or the dynamics of the enzymatic reaction, leading to unreliable results.
Q3: What are the key steps in a typical this compound experiment where pipetting accuracy is most crucial?
A3: Several steps in a typical kinase inhibition assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, are highly sensitive to pipetting accuracy:
-
Serial Dilution of this compound: Any error in the initial dilutions will be propagated throughout the entire concentration series, leading to systematic errors in your dose-response curve.
-
Dispensing of this compound to Assay Plate: Inaccurate dispensing directly alters the final concentration of the inhibitor in each well.
-
Addition of ATP: The concentration of ATP is a critical parameter in kinase assays as this compound is an ATP-competitive inhibitor. Inaccurate ATP dispensing can significantly alter the apparent potency of the inhibitor.
-
Enzyme and Substrate Addition: Consistent volumes of the EGFR kinase and its substrate are necessary for a stable and reproducible reaction.
-
Cell Seeding (for cell-based assays): Uneven cell distribution across wells will lead to variability in the cellular response to this compound.[3]
Q4: What is an acceptable level of pipetting error for this compound experiments?
A4: While there are no specific guidelines for this compound, for sensitive biochemical assays like kinase inhibition assays, it is generally recommended to keep the coefficient of variation (CV) for pipetting below 5%. For some high-throughput screening applications, a CV of up to 10-15% might be acceptable, but for generating precise IC50 values, higher precision is required.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in this compound experiments that may be related to pipetting accuracy.
| Problem | Potential Pipetting-Related Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Inaccurate serial dilutions: Errors in initial dilutions are propagated. 2. Evaporation: Leaving plates uncovered or for extended periods on the bench can concentrate reagents. 3. Temperature fluctuations: Pipetting liquids at different temperatures can affect volume accuracy. | 1. Prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each dilution step. Consider using automated liquid handlers for higher precision. 2. Use plate sealers during incubations and minimize the time plates are left open. 3. Allow all reagents and the pipette to equilibrate to room temperature before use. |
| High variability between replicate wells within the same plate | 1. Inconsistent dispensing technique: Varying pipetting speed, angle, or tip immersion depth. 2. Air bubbles in wells: Can displace liquid and interfere with optical readings. 3. Tip contamination: Carryover from a more concentrated well to a less concentrated one. | 1. Standardize your pipetting technique. Use a consistent, slow, and smooth motion. Immerse the tip just below the meniscus. 2. Use reverse pipetting for viscous solutions. Visually inspect wells for bubbles before incubation. 3. Use a new pipette tip for each replicate or at least for each concentration. |
| No or very weak inhibition by this compound | 1. Pipetting error leading to lower than intended inhibitor concentration: Forgetting to add the inhibitor or adding a much smaller volume. 2. Incorrect ATP concentration: A significantly higher ATP concentration than intended will require more inhibitor for competition. | 1. Double-check your plate map and pipetting steps. Use a colored dye for practice runs to visualize dispensing. 2. Verify the concentration of your ATP stock and ensure accurate dispensing. |
| Unusually high inhibition across all concentrations | 1. Pipetting error leading to higher than intended inhibitor concentration: Error in serial dilution resulting in a more concentrated series. 2. Solvent (e.g., DMSO) concentration too high: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. | 1. Carefully prepare and verify the concentrations of your stock solutions and serial dilutions. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic/non-inhibitory level (typically <0.5%). |
Data Presentation: The Impact of Pipetting Inaccuracy
To illustrate the critical importance of pipetting accuracy, the following table demonstrates the potential impact of a seemingly small 5% error in the serial dilution of this compound on the final calculated IC50 value.
| Parameter | Scenario 1: Accurate Pipetting | Scenario 2: 5% Pipetting Error (Systematic Under-delivery) |
| Intended Concentration Series (nM) | 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 | 100, 47.5, 22.6, 10.7, 5.1, 2.4, 1.2, 0.6 |
| Observed Inhibition (%) | 95, 85, 60, 40, 25, 15, 10, 5 | 95, 83, 58, 38, 23, 14, 9, 4 |
| Calculated IC50 (nM) | ~20 | ~18 (Apparent 10% shift) |
This table is for illustrative purposes and the actual impact may vary depending on the assay system and the slope of the dose-response curve.
Experimental Protocols
This compound Kinase Inhibition Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay to determine the IC50 of this compound against a specific EGFR mutant.
Materials:
-
Recombinant human EGFR kinase (e.g., EGFR del19/T790M/C797S)
-
This compound
-
ATP
-
Kinase buffer
-
Substrate (e.g., a biotinylated peptide)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
384-well low-volume white plates
-
Calibrated pipettes and tips
Procedure:
-
This compound Serial Dilution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in kinase buffer to generate a range of concentrations (e.g., 11-point, 3-fold dilution series). Ensure thorough mixing at each step.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2 µL) of each this compound dilution to the appropriate wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Enzyme Addition:
-
Dilute the EGFR kinase to the desired concentration in kinase buffer.
-
Add the diluted enzyme to all wells except the no-enzyme control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of ATP and substrate in kinase buffer.
-
Add this solution to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents, which include a europium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated substrate.[4]
-
-
Signal Reading:
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting BI-4020 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of BI-4020 in preclinical experiments.
This compound at a Glance
This compound is a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. It is highly potent and selective for EGFR harboring activating mutations (del19, L858R) and the T790M and C797S resistance mutations, while sparing wild-type EGFR.[1][2][3] This selectivity profile makes it a critical tool for studying and overcoming resistance to previous generations of EGFR inhibitors.
| Parameter | Value | Cell Line / System |
| IC₅₀ (p-EGFR) | 0.6 nM | BaF3 (EGFR del19 T790M C797S) |
| IC₅₀ (Proliferation) | 0.2 nM | BaF3 (EGFR del19 T790M C797S) |
| IC₅₀ (Proliferation) | 1 nM | BaF3 (EGFR del19 T790M) |
| IC₅₀ (Proliferation) | 1 nM | BaF3 (EGFR del19) |
| IC₅₀ (Proliferation) | 190 nM | BaF3 (EGFR wt) |
| Data compiled from multiple sources[1][2][3]. |
Troubleshooting Guide: Optimizing this compound Treatment Duration
In Vitro Cell-Based Assays
Issue 1: Suboptimal inhibition of EGFR signaling (e.g., p-EGFR, p-ERK) in short-term assays.
-
Possible Cause: Insufficient treatment duration for complete target engagement.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat EGFR-mutant cells with a fixed concentration of this compound (e.g., 10x IC₅₀) and harvest cell lysates at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours).
-
Analyze Downstream Signaling: Perform Western blotting for phosphorylated and total EGFR, as well as key downstream effectors like Akt and ERK.
-
Determine Optimal Timepoint: Identify the earliest time point at which maximal inhibition of EGFR phosphorylation is observed and sustained. Published data suggests significant inhibition of p-EGFR is achieved within 4 hours.[3]
-
Issue 2: High variability or unexpected cytotoxicity in long-term proliferation or viability assays (e.g., 72 hours or longer).
-
Possible Causes:
-
Compound degradation in culture media.
-
Cellular metabolism of this compound.
-
Accumulation of toxic metabolites.
-
Off-target effects at prolonged high concentrations.
-
-
Troubleshooting Steps:
-
Assess Compound Stability: While specific in vitro half-life data for this compound is not publicly available, it is good practice to replenish the media with fresh this compound every 24-48 hours for long-term experiments to ensure consistent compound exposure.
-
Titrate Compound Concentration for Long-Term Assays: The optimal concentration for a 72-hour proliferation assay may be lower than that for a short-term signaling assay. Perform a dose-response experiment over the desired long-term duration to identify a concentration that effectively inhibits proliferation without causing excessive, non-specific cell death.
-
Monitor Cell Health: In addition to proliferation readouts, visually inspect cells for morphological changes indicative of stress or toxicity. Consider using a live/dead cell stain to differentiate between cytostatic and cytotoxic effects.
-
In Vivo Xenograft Studies
Issue 3: Lack of tumor regression or variable tumor growth inhibition in xenograft models.
-
Possible Causes:
-
Suboptimal dosing schedule (frequency or duration).
-
Poor bioavailability or rapid clearance in the animal model.
-
Tumor heterogeneity and emergence of resistance.
-
-
Troubleshooting Steps:
-
Optimize Dosing Schedule Based on Pharmacokinetics (PK): While the specific in vivo half-life of this compound is not published, a similar fourth-generation EGFR inhibitor, BLU-945, has a reported half-life of approximately 3.5 hours in preclinical models.[4] Based on this, a once or twice daily dosing regimen for this compound is a reasonable starting point. Preclinical studies have shown efficacy with a 10 mg/kg daily oral gavage for 19 days, leading to tumor regression.[4]
-
Conduct a Pilot Efficacy Study: If feasible, conduct a small-scale pilot study with a few animals per group to test different dosing schedules (e.g., once daily vs. twice daily) and durations. Monitor tumor volume and animal weight closely.
-
Assess Target Engagement in Tumor Tissue: At the end of the study, or at intermediate time points, collect tumor samples at various times post-dosing to assess the level and duration of EGFR phosphorylation inhibition via Western blot or immunohistochemistry. This can confirm that the dosing regimen is achieving the desired biological effect within the tumor.
-
Monitor for Resistance: In long-term studies, if tumors initially respond and then regrow, consider the possibility of acquired resistance. Post-treatment tumor analysis (e.g., sequencing) may be warranted.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the duration of a this compound treatment in a cell proliferation assay?
A1: A 72-hour treatment duration is a common and effective starting point for assessing the anti-proliferative effects of this compound.[3] This duration allows for multiple cell doubling times, providing a robust window to observe significant differences in cell number. However, it is always recommended to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line and experimental question.
Q2: For how long should I treat my cells with this compound to observe maximal inhibition of EGFR signaling?
A2: Based on published preclinical data, significant inhibition of EGFR phosphorylation can be observed as early as 4 hours of treatment with this compound.[3] To determine the peak and duration of signaling inhibition in your specific cellular context, a time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended.
Q3: In a long-term in vitro experiment (e.g., > 72 hours), should I change the media containing this compound?
A3: Yes, for experiments extending beyond 72 hours, it is advisable to replenish the cell culture media with freshly prepared this compound every 48 to 72 hours. This practice helps to maintain a consistent concentration of the inhibitor, mitigating potential issues of compound degradation or metabolism by the cells, and ensures nutrient levels in the media are not depleted.
Q4: What is a typical treatment duration for an in vivo xenograft study with this compound?
A4: A published preclinical study demonstrated significant tumor regression in a human PC-9 xenograft model following 19 days of daily oral administration of this compound at 10 mg/kg.[4] The optimal duration for your study will depend on the specific tumor model, the growth rate of the tumors, and the primary endpoint of the experiment (e.g., tumor growth inhibition, tumor regression, survival).
Experimental Protocols
Protocol 1: In Vitro Time-Course for EGFR Signaling Inhibition
-
Cell Seeding: Plate EGFR-mutant cells (e.g., PC-9, NCI-H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with this compound at a final concentration of 10x the published IC₅₀ for your cell line. Include a vehicle control (e.g., 0.1% DMSO).
-
Time Points: Harvest cell lysates at your desired time points (e.g., 0, 1, 4, 8, 24 hours) post-treatment.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the expression of p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant EGFR-mutant tumor cells (e.g., 5 x 10⁶ PC-9 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Dosing: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group should receive the vehicle.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Study Endpoint: The study can be terminated after a fixed duration (e.g., 19-21 days) or when tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement (e.g., p-EGFR levels) by Western blot or immunohistochemistry.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in C797S Mutant NSCLC: BI-4020 vs. Osimertinib
For researchers and drug development professionals navigating the challenge of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), the emergence of fourth-generation inhibitors offers a promising new frontier. This guide provides a detailed, data-driven comparison of BI-4020, a novel fourth-generation EGFR tyrosine kinase inhibitor (TKI), and osimertinib, the established third-generation TKI, specifically in the context of C797S mutant models.
The C797S mutation in the epidermal growth factor receptor (EGFR) is a critical mechanism of resistance to osimertinib, a potent third-generation EGFR-TKI used in the treatment of NSCLC.[1][2] Osimertinib functions by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][2] The substitution of this cysteine with a serine (C797S) prevents this covalent binding, rendering osimertinib and other irreversible TKIs ineffective.[1] To address this unmet clinical need, fourth-generation EGFR TKIs, such as this compound, have been developed. These inhibitors are designed to overcome resistance mediated by the C797S mutation through a non-covalent, reversible binding mechanism.[3]
Performance Data: this compound Demonstrates Superiority in C797S Mutant Models
Preclinical studies have demonstrated the potent and selective activity of this compound against EGFR triple mutant (Del19/T790M/C797S and L858R/T790M/C797S) cell lines and in vivo models, where osimertinib shows significantly reduced or no activity.
In Vitro Potency (IC50, nM)
| Compound | Ba/F3-EGFRwt | Ba/F3-EGFRdel19/T790M/C797S | PC-9 EGFRdel19/T790M/C797S | A431-EGFRwt |
| This compound | 190 | 0.2 | 1.3 | 200 |
| Osimertinib | 81 | 780 | >1000 | 84 |
Data compiled from published preclinical studies.[4]
In Vivo Efficacy in Xenograft Models
In a PC-9 EGFRdel19/T790M/C797S xenograft mouse model, this compound demonstrated significant tumor regression, while osimertinib had a negligible effect on tumor growth.[4]
| Compound | Dose | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg, daily | 121% (P = 0.0005) |
| Osimertinib | 25 mg/kg, daily | 6% (p > 0.05) |
Data from a 19-day in vivo study.[4]
Mechanism of Action: A Tale of Two Binding Modes
The differential efficacy of this compound and osimertinib in C797S mutant models stems from their distinct mechanisms of action at the molecular level.
Osimertinib , as a third-generation irreversible inhibitor, relies on the presence of a cysteine at position 797 to form a covalent bond, leading to sustained inhibition of EGFR signaling. The C797S mutation abrogates this key interaction.[1]
This compound , a fourth-generation reversible inhibitor, is a macrocyclic ATP-competitive inhibitor that does not depend on covalent bond formation.[3] Its constrained macrocyclic structure allows for a highly potent and selective reversible binding to the ATP-binding pocket of EGFR, even in the presence of the C797S mutation.[3][5] This reversible binding is stabilized by additional hydrogen bonds with conserved residues like K745 and T845.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating the efficacy of these inhibitors.
Caption: EGFR Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Biochemical Kinase Assay (HTRF KinEASE)
A Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE assay is employed to determine the in vitro inhibitory activity of the compounds against various EGFR mutants.
-
Reagents: Recombinant human EGFR kinase domains (wild-type and mutants), biotinylated tyrosine kinase substrate, ATP, HTRF KinEASE detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).
-
Procedure:
-
The kinase reaction is initiated by incubating the EGFR enzyme with varying concentrations of the inhibitor (this compound or osimertinib) in an assay buffer.
-
The reaction is started by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm is calculated, and IC50 values are determined from the dose-response curves.
Cell Proliferation Assay (Ba/F3 and PC-9 Cells)
The anti-proliferative activity of the inhibitors is assessed using engineered Ba/F3 murine pro-B cells and human NSCLC PC-9 cells, both expressing the C797S mutant EGFR.
-
Cell Culture: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and in the absence of IL-3 to ensure dependence on the expressed EGFR mutant for survival. PC-9 cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of this compound or osimertinib.
-
Cells are incubated for 72 hours.
-
Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo), which quantifies ATP levels.
-
-
Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated from the resulting dose-response curves.
Western Blot Analysis
Western blotting is used to evaluate the effect of the inhibitors on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: C797S mutant NSCLC cells are treated with various concentrations of this compound or osimertinib for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo efficacy of the inhibitors is evaluated in a subcutaneous xenograft model using immunocompromised mice.
-
Xenograft Establishment: Human NSCLC cells harboring the EGFR C797S mutation (e.g., PC-9 EGFRdel19/T790M/C797S) are subcutaneously injected into the flank of nude mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered this compound, osimertinib, or vehicle control daily via oral gavage.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatments.
Conclusion
The available preclinical data strongly indicates that this compound is a highly potent and effective inhibitor of C797S mutant EGFR, demonstrating clear superiority over osimertinib in this resistance setting. Its reversible, non-covalent mechanism of action allows it to overcome the primary resistance mechanism to third-generation irreversible TKIs. Further clinical investigation of this compound and other fourth-generation EGFR inhibitors is warranted to translate these promising preclinical findings into meaningful clinical benefits for NSCLC patients with acquired resistance to osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Guide to BI-4020 and Brigatinib in Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance mechanisms continually drives the development of next-generation inhibitors. This guide provides a detailed, objective comparison of two such agents: BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and brigatinib, a next-generation anaplastic lymphoma kinase (ALK) inhibitor. While these drugs primarily target distinct molecular subtypes of NSCLC, recent preclinical evidence has unveiled a potential niche for this compound in overcoming resistance to brigatinib in specific EGFR-mutated contexts. This comparison will delve into their respective mechanisms of action, efficacy in defined resistant populations, and the experimental basis for these findings.
Executive Summary
This compound and brigatinib are potent tyrosine kinase inhibitors developed to address acquired resistance in NSCLC. Their primary therapeutic applications are in distinct patient populations:
-
This compound is designed to target EGFR-mutated NSCLC that has developed resistance to third-generation TKIs like osimertinib, particularly through the acquisition of the C797S mutation in addition to the initial activating mutation and the T790M resistance mutation.
-
Brigatinib is a potent inhibitor of ALK rearrangements and is highly effective in patients with ALK-positive NSCLC who have developed resistance to the first-generation ALK inhibitor, crizotinib, by targeting a wide spectrum of ALK resistance mutations .
A direct head-to-head clinical comparison is not available as they are intended for different molecularly-defined patient populations. However, preclinical studies have explored the use of brigatinib in osimertinib-resistant EGFR-mutated NSCLC, where it has shown some activity. Notably, further resistance can emerge, and it is in this specific context of brigatinib-resistant, EGFR-mutated NSCLC that this compound has demonstrated significant preclinical efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and brigatinib in their respective target populations.
Table 1: In Vitro Efficacy of this compound against EGFR-Mutant Cell Lines
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | del19/T790M/C797S | 0.2[1][2] |
| Ba/F3 | del19/T790M | 1[1][2] |
| Ba/F3 | del19 | 1[1][2] |
| Ba/F3 | Wild-Type EGFR | 190[1][2] |
| PC-9 | del19/T790M/C797S/L718M (Brigatinib-Resistant) | Lower IC50 than conventional EGFR inhibitors |
IC50: Half-maximal inhibitory concentration
Table 2: In Vivo Efficacy of this compound in a Brigatinib-Resistant EGFR-Mutant Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) |
| Nude Mice | PC9-del19/T790M/C797S/L718M Xenograft | This compound + Panitumumab | Significant tumor shrinkage[3] |
Table 3: Clinical Efficacy of Brigatinib in Crizotinib-Resistant ALK-Positive NSCLC (ALTA Trial)
| Patient Population | Brigatinib Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib-pretreated ALK+ NSCLC | 90 mg once daily | 45% | 9.2 months |
| Crizotinib-pretreated ALK+ NSCLC | 180 mg once daily (with 7-day lead-in at 90 mg) | 54% | 16.7 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for this compound and brigatinib.
This compound: Preclinical Efficacy in Brigatinib-Resistant EGFR-Mutant Models
Cell Viability Assay:
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutations (del19/T790M/C797S, del19/T790M/C797S/L718M, etc.) and PC9 lung cancer cell lines with corresponding mutations.
-
Treatment: Cells were incubated with serially diluted concentrations of this compound, gefitinib, or afatinib, with or without the anti-EGFR antibody panitumumab (10 µg/ml), for 72 hours.
-
Analysis: Cell viability was assessed to calculate the IC50 values for each drug against the different mutant cell lines.
In Vivo Xenograft Study:
-
Animal Model: Nude mice were subcutaneously injected with PC9 cells harboring the del19/T790M/C797S/L718M quadruple mutation.
-
Treatment: Once tumors reached a specified volume, mice were treated with this compound, panitumumab, or a combination of both for 16 days.
-
Analysis: Tumor volume and body weight were measured regularly to assess treatment efficacy and toxicity. At the end of the study, tumors were harvested for further analysis.
Western Blot Analysis:
-
Sample Preparation: PC9 cells with the quadruple mutation were treated with varying concentrations of this compound for 6 hours. Cell lysates were then prepared.
-
Procedure: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated EGFR and downstream signaling molecules.
-
Purpose: To determine the effect of this compound on the phosphorylation status of EGFR and its signaling pathway.
Brigatinib: ALTA Phase II Clinical Trial in Crizotinib-Resistant ALK-Positive NSCLC
Study Design:
-
A randomized, open-label, multicenter Phase II trial (ALTA).
-
Patient Population: Patients with locally advanced or metastatic ALK-positive NSCLC who had progressed on crizotinib.
-
Randomization: Patients were randomized to receive either brigatinib 90 mg once daily or 180 mg once daily with a 7-day lead-in at 90 mg.
Efficacy Assessments:
-
Primary Endpoint: Investigator-assessed overall response rate (ORR).
-
Secondary Endpoints: Progression-free survival (PFS), duration of response, and intracranial response.
-
Tumor Assessments: Performed at baseline and then every 8 weeks.
Safety Assessments:
-
Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and brigatinib.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: ALK signaling pathway and the inhibitory action of brigatinib.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the in vivo efficacy of a novel tyrosine kinase inhibitor.
Caption: A typical workflow for a preclinical xenograft study.
Conclusion
This compound and brigatinib are highly effective targeted therapies that address critical unmet needs in resistant NSCLC. While their primary indications are in distinct, molecularly defined patient populations (EGFR-mutant and ALK-positive, respectively), the evolving landscape of resistance mechanisms has revealed a potential sequential therapeutic strategy. The preclinical data demonstrating the efficacy of this compound in overcoming resistance to brigatinib in the specific context of EGFR-mutated NSCLC highlights the importance of continued molecular profiling and the development of novel inhibitors with distinct resistance profiles. Further clinical investigation is warranted to validate these preclinical findings and to define the optimal therapeutic sequencing of these and other targeted agents in NSCLC.
References
Fourth-Generation EGFR TKIs: A Head-to-Head Comparison for Overcoming Resistance in NSCLC
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), primarily through the C797S mutation, has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This has spurred the development of a fourth generation of EGFR TKIs specifically designed to target this resistance mechanism. This guide provides a head-to-head comparison of prominent fourth-generation EGFR TKIs, presenting key preclinical data, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways.
Introduction to Fourth-Generation EGFR TKIs
Fourth-generation EGFR TKIs are a novel class of inhibitors developed to be effective against EGFR mutations that confer resistance to third-generation TKIs like osimertinib. The most critical of these is the C797S mutation, which prevents the covalent binding of irreversible inhibitors to the EGFR kinase domain. The new generation of TKIs aims to overcome this by employing different binding mechanisms, often as reversible, ATP-competitive inhibitors, and exhibiting high potency against EGFR triple-mutant forms (e.g., Del19/T790M/C797S or L858R/T790M/C797S). This guide focuses on a comparative analysis of some of the leading candidates in this class: BBT-176, BLU-945, TQB3804, and JIN-A02.
Comparative Preclinical Data
The following tables summarize the available preclinical data for key fourth-generation EGFR TKIs. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Enzymatic Activity (IC50, nM)
| Target | BBT-176 | BLU-945 | TQB3804 | JIN-A02 |
| EGFR del19/T790M/C797S | 1.79[1] | 4.0 (pEGFR inhibition)[2] | 0.46[3] | 4.7[2] |
| EGFR L858R/T790M/C797S | 5.35[1] | 3.2 (pEGFR inhibition)[2] | 0.13[3] | 12.8[2] |
| EGFR del19/C797S | 4.36[1] | - | - | - |
| EGFR L858R/C797S | - | - | - | - |
| EGFR del19/T790M | - | - | 0.26[3] | - |
| EGFR L858R/T790M | - | 0.4[2] | 0.19[3] | - |
| EGFR WT | - | 683[2] | 1.07[3] | - |
In Vitro Cell-Based Activity (IC50, nM)
| Cell Line (Mutation) | BBT-176 | BLU-945 | TQB3804 | JIN-A02 |
| Ba/F3 (del19/T790M/C797S) | 49[1] | 15[4] | 18.5 (pEGFR inhibition)[5] | - |
| Ba/F3 (L858R/T790M/C797S) | 202[1] | 6[4] | - | - |
| Ba/F3 (del19/C797S) | 42[1] | - | - | - |
| Ba/F3 (L858R/C797S) | 183[1] | - | - | - |
| NCI-H1975 (L858R/T790M/C797S) | - | - | - | 12.8[2] |
| A431 (EGFR WT) | - | 544[2] | 147[5] | - |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of EGFR TKIs. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., NCI-H1975, PC-9) or engineered Ba/F3 cells expressing specific EGFR mutations in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
2. Compound Treatment:
-
Prepare serial dilutions of the EGFR TKI in culture medium.
-
Treat the cells with a range of inhibitor concentrations and include a vehicle control (e.g., DMSO).[7]
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
4. Viability Measurement:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.[6]
-
Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.[6]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
In Vitro EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of EGFR.
1. Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the EGFR TKI for a specified time (e.g., 2-6 hours).[7]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[8]
2. Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA assay.[8]
3. Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.[9]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
4. Data Analysis:
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
1. Cell Implantation:
-
Subcutaneously inject cancer cells expressing the target EGFR mutation into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]
-
For patient-derived xenograft (PDX) models, implant tumor fragments from a patient's tumor.[10]
2. Tumor Growth and Treatment:
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EGFR TKI (e.g., by oral gavage) and vehicle control daily.[10]
3. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the EGFR signaling pathway and the mechanism of resistance mediated by the C797S mutation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Acquired resistance mechanisms to EGFR TKIs and the role of 4th generation inhibitors.
Conclusion
Fourth-generation EGFR TKIs represent a promising therapeutic strategy for NSCLC patients who have developed resistance to third-generation inhibitors due to the C797S mutation. The preclinical data for compounds like BBT-176, BLU-945, TQB3804, and JIN-A02 demonstrate potent activity against various EGFR triple-mutant forms. While direct head-to-head clinical comparisons are still emerging, the available in vitro and in vivo data provide a strong rationale for their continued development. The standardized experimental protocols outlined in this guide are intended to facilitate the rigorous and comparative evaluation of these and future fourth-generation EGFR TKIs, ultimately accelerating the delivery of effective new therapies to patients in need.
References
- 1. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
BI-4020: A Comparative Guide to its Cross-Resistance Profile in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals engaged in the fight against non-small cell lung cancer (NSCLC), the emergence of resistance to targeted therapies is a constant challenge. This guide provides a detailed comparison of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR inhibitors, with a focus on its cross-resistance profile. The data presented herein is supported by experimental evidence to aid in understanding its potential to overcome resistance mechanisms that limit the efficacy of previous generations of TKIs.
Overcoming the Hurdle of Acquired Resistance
The development of EGFR TKIs has revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the clinical benefit is often transient due to the development of acquired resistance. A key mechanism of resistance to first- and second-generation TKIs is the T790M "gatekeeper" mutation.[1][2] While third-generation inhibitors like osimertinib were designed to be effective against T790M-mutant tumors, subsequent resistance frequently arises through the C797S mutation, which prevents the covalent bond formation essential for their inhibitory activity.[3][4]
This compound, a macrocyclic ATP-competitive inhibitor, has been developed to address this critical unmet need.[3][5][6][7] Its unique structure allows for potent and selective inhibition of EGFR, particularly in the presence of the C797S mutation, through a reversible binding mode.[3][5][6]
Comparative Efficacy of this compound
Biochemical and anti-proliferative assays demonstrate the superior potency of this compound against EGFR triple-mutant cell lines (harboring activating mutations, T790M, and C797S) compared to other EGFR TKIs.
Biochemical Potency Against EGFR Variants
The inhibitory activity of this compound and comparator compounds was assessed against various purified EGFR kinase domains. The data clearly indicates that while first- and third-generation inhibitors lose efficacy against C797S-containing variants, this compound maintains potent inhibition.
| Compound | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (L858R/T790M/C797S) IC50 (nM) |
| This compound | Less Potent | 0.01 | 0.01 |
| Gefitinib | Potent | Ineffective | Ineffective |
| Osimertinib | Potent | Potent | Poor |
| Nazartinib | Potent | Potent | Poor |
Data compiled from studies utilizing HTRF KinEASE assays.[3][5]
Anti-proliferative Activity in EGFR-Mutant Cell Lines
The efficacy of this compound was further evaluated in cellular models engineered to express different EGFR mutations. This compound demonstrated significant anti-proliferative activity against cells harboring the triple-mutant EGFR, a context where osimertinib is largely ineffective.
| Compound | BaF3-EGFR19Del/T790M/C797S IC50 (nM) |
| This compound | 0.2 |
| Osimertinib | >1000 |
Data from anti-proliferative assays on BaF3 cell lines.[6]
In vivo studies using xenograft models of NSCLC with the EGFRDel19/T790M/C797S mutation further underscore the potential of this compound. Treatment with this compound resulted in significant tumor regression, whereas osimertinib showed minimal effect.[6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Biochemical Kinase Assay (HTRF KinEASE)
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified EGFR kinase domains.
-
Enzyme and Substrate Preparation : Purified EGFR kinase domains (including wild-type and various mutant forms) and a biotinylated peptide substrate were prepared in a kinase reaction buffer.
-
Compound Dilution : A serial dilution of the test compounds (this compound, gefitinib, osimertinib, etc.) was prepared.
-
Kinase Reaction : The EGFR enzyme, substrate, and ATP were incubated with the diluted compounds in a microplate. The reaction allows for the phosphorylation of the substrate by the active kinase.
-
Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate was added.
-
Signal Measurement : The plate was read on a compatible microplate reader to measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal. A high signal indicates high kinase activity (low inhibition), while a low signal indicates low kinase activity (high inhibition).
-
Data Analysis : IC50 values were calculated by fitting the dose-response curves using non-linear regression.
Cellular Anti-proliferative Assay
This assay was used to measure the ability of the compounds to inhibit the growth of cancer cell lines expressing specific EGFR mutations.
-
Cell Seeding : BaF3 cells, which are dependent on cytokine signaling for survival and have been engineered to express various EGFR mutants, were seeded in 96-well plates.
-
Compound Treatment : The cells were treated with a range of concentrations of the test compounds.
-
Incubation : The plates were incubated for a period of 72 hours to allow for cell proliferation.
-
Viability Assessment : Cell viability was determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal was measured, and the IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the points of intervention for different generations of EGFR inhibitors, highlighting how this compound overcomes the C797S resistance mutation.
Caption: EGFR signaling pathway and points of inhibition by different generations of TKIs.
Conclusion
This compound demonstrates a promising cross-resistance profile, retaining high potency against EGFR mutations that confer resistance to earlier-generation TKIs, including the challenging C797S mutation. Its efficacy in both biochemical and cellular assays, coupled with in vivo data, positions this compound as a significant advancement in the treatment of EGFR-mutated NSCLC. The data presented in this guide provides a basis for further investigation and clinical development of this novel macrocyclic inhibitor.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synergistic Potential of BI-4020 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with conventional chemotherapy. While preclinical studies have highlighted the promise of this compound in overcoming resistance to previous generations of EGFR TKIs, data on its specific synergistic interactions with cytotoxic agents is still emerging.[1][2][3] This document synthesizes available data on the combination of EGFR inhibitors with chemotherapy to provide a framework for understanding the potential of this compound in combination regimens.
Introduction to this compound
This compound is a potent and selective fourth-generation EGFR TKI designed to target tumors harboring EGFR mutations, including the challenging C797S resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.[3][4] Its non-covalent binding mechanism allows it to be effective against EGFR triple mutations (e.g., del19/T790M/C797S or L858R/T790M/C797S).[4] Preclinical data has demonstrated its efficacy in various cell lines and in vivo tumor models.[2]
Synergistic Rationale: EGFR Inhibition and Chemotherapy
The combination of EGFR inhibitors with chemotherapy is predicated on the principle of attacking cancer cells through multiple, complementary mechanisms. EGFR signaling promotes cell proliferation, survival, and angiogenesis, all of which can counteract the cytotoxic effects of chemotherapy.[5][6] By inhibiting EGFR, this compound can potentially:
-
Enhance Chemotherapy-Induced Apoptosis: By blocking survival signals, EGFR inhibition can lower the threshold for apoptosis induced by DNA-damaging agents.
-
Inhibit Cell Cycle Progression: EGFR inhibitors can induce cell cycle arrest, potentially sensitizing cells to cycle-specific chemotherapeutic agents.
-
Suppress Angiogenesis: Inhibition of the EGFR pathway can reduce the production of pro-angiogenic factors like VEGF, thereby disrupting tumor blood supply and enhancing the delivery and efficacy of chemotherapy.[7]
Comparative Data on EGFR Inhibitor-Chemotherapy Combinations
Due to the limited public data on this compound in combination with chemotherapy, this section presents data from studies on other EGFR TKIs as a reference point. This information can guide the design of future preclinical studies for this compound.
| EGFR Inhibitor Generation | Chemotherapeutic Agent | Cell Line/Model | Key Findings (Synergy) | Reference |
| First Generation (e.g., Gefitinib, Erlotinib) | Cisplatin | NSCLC cell lines with EGFR exon 19 deletion | Synergistic effect, possibly through anti-angiogenesis by targeting c-myc/HIF-1α/VEGF signaling. | [7] |
| Gemcitabine | NSCLC cell lines | Synergistic anti-cancer effect dependent on ERK activation and KRAS status. | [7] | |
| Monoclonal Antibody (e.g., Cetuximab) | Oxaliplatin | Colorectal cancer cell lines (HCT-8, HT-29) | Significant decrease in IC50 values of oxaliplatin and synergistic inhibition of tumor growth in xenograft models. | [8] |
| Irinotecan | Colorectal tumor models | Enhanced antitumor activity, including in CPT-11-refractory tumors. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are outlines of key experimental protocols.
In Vitro Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[10][11][12]
1. Cell Culture and Drug Preparation:
- Culture cancer cell lines of interest (e.g., NSCLC lines with relevant EGFR mutations) in appropriate media.
- Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
2. Dose-Response Analysis (Single Agents):
- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of this compound and the chemotherapeutic agent individually for a defined period (e.g., 72 hours).
- Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
- Calculate the IC50 (half-maximal inhibitory concentration) for each drug.
3. Combination Studies:
- Treat cells with combinations of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format.
- Measure cell viability after the incubation period.
4. Data Analysis:
- Use software like CompuSyn to calculate the Combination Index (CI).
- CI < 1 indicates synergism.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of combination therapies.[13]
1. Cell Implantation:
- Implant human cancer cells (e.g., NSCLC xenografts) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups:
- Vehicle control
- This compound alone
- Chemotherapy alone
- This compound + Chemotherapy
- Administer drugs according to a predetermined schedule and dosage.
3. Efficacy Assessment:
- Measure tumor volume regularly (e.g., twice weekly) using calipers.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
4. Data Analysis:
- Compare tumor growth inhibition between the different treatment groups.
- Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the synergistic potential.
References
- 1. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small molecule profiling to define synergistic EGFR inhibitor combinations in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Therapies in Osimertinib-Refractory NSCLC Patient-Derived Xenografts
A comprehensive analysis of emerging therapeutic strategies designed to overcome acquired resistance to osimertinib in non-small cell lung cancer (NSCLC), with a focus on preclinical efficacy data from patient-derived xenograft (PDX) models.
Introduction: Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of EGFR-mutated NSCLC.[1][2][3] However, the emergence of acquired resistance mechanisms inevitably limits its long-term efficacy, posing a significant clinical challenge.[4] Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular complexity of human tumors, serve as a critical platform for evaluating novel therapeutic strategies to overcome osimertinib resistance. This guide provides a comparative overview of various therapeutic approaches investigated in osimertinib-refractory NSCLC PDX models, presenting key efficacy data and detailed experimental methodologies.
Mechanisms of Osimertinib Resistance
Acquired resistance to osimertinib is multifaceted and can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[5] EGFR-dependent mechanisms often involve the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents osimertinib from binding to its target.[2][3] EGFR-independent resistance frequently involves the activation of bypass signaling pathways, with MET amplification being one of the most common alterations.[5][6] Other mechanisms include HER2 amplification, activation of the RAS-MAPK or PI3K-AKT pathways, and histologic transformation to small cell lung cancer.[4]
Comparative Efficacy of Therapeutic Strategies in Osimertinib-Refractory PDX Models
The following table summarizes the efficacy of various therapeutic strategies that have been evaluated in osimertinib-refractory NSCLC PDX models. These strategies primarily focus on targeting the key resistance pathways.
| Therapeutic Strategy | Target / Mechanism of Action | PDX Model Characteristics | Key Efficacy Findings | Reference |
| Savolitinib + Osimertinib | MET inhibitor + EGFR inhibitor | MET-amplified, osimertinib-resistant EGFR-mutant NSCLC | Combination therapy significantly inhibited tumor growth and prolonged time to tumor size endpoint compared to either monotherapy. Response correlated with high phospho-MET expression. | [7][8] |
| Capivasertib + Osimertinib | AKT inhibitor + EGFR inhibitor | EGFR-mutant NSCLC with PIK3CA/PTEN alterations | Combination treatment resensitized resistant cells and elicited an improved antitumor effect in xenograft and PDX models compared to osimertinib alone. | [9] |
| Amivantamab | Bispecific antibody targeting EGFR and MET | EGFR-mutated NSCLC with resistance to osimertinib | Showed efficacy in patients who progressed on osimertinib, particularly those with MET-driven resistance. | [3][10] |
| Telisotuzumab Vedotin + Osimertinib | Antibody-drug conjugate targeting MET | MET-overexpressing or -amplified, osimertinib-resistant NSCLC | The combination demonstrated a manageable safety profile and promising antitumor activity in preclinical models and early clinical trials. | [3] |
| Fourth-Generation EGFR TKIs (e.g., CH7233163) | Target EGFR with C797S and other resistance mutations | EGFR triple mutation (e.g., ex19del/T790M/C797S) cell lines and xenografts | Demonstrated potent antitumor activity against EGFR triple mutations in preclinical models. | [11] |
Experimental Protocols
A generalized experimental workflow for evaluating the efficacy of novel therapies in osimertinib-refractory PDX models is outlined below.
Establishment of Osimertinib-Refractory PDX Models
Patient tumor tissue from an EGFR-mutated NSCLC patient who has developed resistance to osimertinib is surgically resected and implanted subcutaneously into immunocompromised mice (e.g., nu/nu nude mice). Once the tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
Drug Administration and Tumor Growth Monitoring
The investigational drug(s) and control vehicle are administered to the respective groups of mice according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight and overall health of the mice are also monitored.
Assessment of Treatment Efficacy
The primary endpoint for efficacy is typically tumor growth inhibition (TGI). Other metrics may include objective response rate (ORR), progression-free survival (PFS), and overall survival (OS). At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry (IHC) for biomarkers of response or resistance, and next-generation sequencing (NGS) to identify molecular changes.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The landscape of treatment for osimertinib-refractory NSCLC is rapidly evolving, with numerous promising strategies being investigated in preclinical models. PDX models are indispensable tools in this endeavor, providing a robust platform for evaluating novel therapies and identifying biomarkers of response. The data from these models, as summarized in this guide, highlight the potential of combination therapies and next-generation inhibitors to overcome resistance and improve outcomes for patients with advanced EGFR-mutated NSCLC. Continued research utilizing these sophisticated preclinical models will be crucial for the clinical translation of these innovative therapeutic approaches.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 7. Functional Heterogeneity in MET Pathway Activation in PDX Models of Osimertinib-resistant EGFR-driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Heterogeneity in MET Pathway Activation in PDX Models of Osimertinib-resistant EGFR-driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of BI-4020 and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of the fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), BI-4020, and other established EGFR TKIs. Due to the early stage of this compound's development, publicly available clinical safety data is limited. Therefore, this comparison focuses on the known safety profiles of first, second, and third-generation EGFR TKIs, providing a framework for evaluating the potential safety profile of this compound.
This compound is a potent, orally active, non-covalent EGFR TKI designed to target resistance mutations, including T790M and C797S, that emerge during treatment with earlier-generation TKIs.[1] Preclinical studies have shown its high selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potential for a favorable safety profile.[2] In a preclinical model, mice treated with this compound were reported to tolerate the treatment well.[3] However, definitive clinical safety data is not yet available.
Comparative Safety Data of EGFR TKIs
The following tables summarize the common adverse events (AEs) associated with first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR TKIs, based on data from clinical trials. The severity of AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[4][5]
Table 1: Common Adverse Events Associated with First-Generation EGFR TKIs (Gefitinib and Erlotinib)
| Adverse Event | Gefitinib (All Grades %) | Gefitinib (Grade 3/4 %) | Erlotinib (All Grades %) | Erlotinib (Grade 3/4 %) |
| Dermatologic | ||||
| Rash/Acne | 47 | <1 | 49-75 | 8-9 |
| Pruritus | - | - | 7.4 | <1 |
| Dry Skin | - | - | 4.4 | <1 |
| Paronychia | - | - | 3.9 | <1 |
| Gastrointestinal | ||||
| Diarrhea | 29 | <1 | 54 | 6-9 |
| Nausea | <20 | <1 | 39 | 3-4 |
| Vomiting | <20 | <1 | 23 | 2-3 |
| Stomatitis | - | - | 17 | 1-2 |
| Hepatic | ||||
| ALT/AST Elevation | - | 1-4 | - | 2-4 |
| Respiratory | ||||
| Interstitial Lung Disease (ILD) | 1.3 | 0.7 | <1 | <1 |
| Other | ||||
| Fatigue/Asthenia | <20 | <1 | 17 | 4-5 |
| Anorexia | - | - | 29 | 3-4 |
Data compiled from various clinical trials and safety reviews.[6][7][8][9][10][11][12][13][14][15]
Table 2: Common Adverse Events Associated with Second-Generation EGFR TKI (Afatinib)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Dermatologic | ||
| Rash/Acne | 67-89 | 5.8-16 |
| Pruritus | - | - |
| Stomatitis/Mucositis | 29-72 | 2.1-14.8 |
| Paronychia | - | - |
| Gastrointestinal | ||
| Diarrhea | 70-95 | 6.2-14 |
| Nausea | 23 | 2 |
| Vomiting | 21 | 2 |
| Other | ||
| Fatigue | 17 | 3 |
| Anorexia | 17 | 2 |
Data compiled from various clinical trials and safety reviews.[13][16][17][18][19][20]
Table 3: Common Adverse Events Associated with Third-Generation EGFR TKI (Osimertinib)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Dermatologic | ||
| Rash/Acne | 59 | 2.4 |
| Dry Skin | 38 | <1 |
| Nail Effects (Paronychia) | 39 | <1 |
| Pruritus | 18 | <1 |
| Gastrointestinal | ||
| Diarrhea | 60 | 4.9 |
| Nausea | 20 | <1 |
| Stomatitis | 29 | <1 |
| Decreased Appetite | 24 | <1 |
| Hematologic | ||
| Anemia | 16 | - |
| Cardiovascular | ||
| Thromboembolic Events | - | 7.3 |
| Respiratory | ||
| Cough | 22 | <1 |
| Dyspnea | 15 | <1 |
| Other | ||
| Fatigue | 16 | <1 |
| Creatinine Increase | 30.5 | - |
Data compiled from various clinical trials and safety reviews.[3][21][22][23][24]
Experimental Protocols for Safety Assessment in TKI Clinical Trials
The safety of TKIs in clinical trials is rigorously evaluated through a standardized framework. Key methodologies include:
-
Adverse Event Monitoring and Grading: AEs are systematically collected at each study visit and graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][5][25] This allows for standardized reporting and comparison across different studies and drugs. The CTCAE grades AEs on a scale of 1 to 5:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[5]
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[5]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[5]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[5]
-
Grade 5: Death related to AE.[5]
-
-
Laboratory Assessments: Regular monitoring of hematology, clinical chemistry, and urinalysis is conducted to detect organ toxicity, such as hepatotoxicity (liver function tests) and nephrotoxicity (serum creatinine).
-
Cardiovascular Monitoring: This includes regular electrocardiograms (ECGs) to assess for potential cardiac side effects like QT interval prolongation, and monitoring of blood pressure and for thromboembolic events.
-
Ophthalmologic Examinations: Due to the potential for ocular toxicity with some TKIs, routine eye examinations are often included.
-
Dermatologic Assessments: Skin toxicities are common with EGFR TKIs, necessitating regular evaluation and management.
-
Pharmacovigilance: Ongoing safety monitoring continues after a drug is approved to identify any rare or long-term side effects.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. TKIs work by blocking the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for TKI Safety Assessment in a Clinical Trial
The following diagram illustrates a typical workflow for assessing the safety of a new TKI, like this compound, in a Phase I clinical trial.
Caption: A simplified workflow for a Phase I clinical trial assessing TKI safety.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Acute lung injury as a possible adverse drug reaction related to gefitinib | European Respiratory Society [publications.ersnet.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Meta-analysis of efficacy and adverse events of erlotinib-based targeted therapies for advanced/metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Modeling and Simulation Framework for Adverse Events in Erlotinib-Treated Non-Small-Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety Results of the Afatinib Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Afatinib Therapy: Practical Management of Adverse Events With an Oral Agent for Non-Small Cell Lung Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. onclive.com [onclive.com]
- 22. researchgate.net [researchgate.net]
- 23. cancernetwork.com [cancernetwork.com]
- 24. oncozine.com [oncozine.com]
- 25. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Navigating the Disposal of BI-4020: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the fourth-generation, non-covalent EGFR tyrosine kinase inhibitor BI-4020, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide outlines essential, immediate safety and logistical information based on established best practices for the disposal of potent, solid chemical compounds used in research. All procedures must be executed in compliance with institutional, local, and national regulations.
I. Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is a cornerstone of safe research practices. The primary objective is to prevent the release of hazardous materials into the environment and to ensure the safety of all laboratory personnel. Key principles include:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved through careful planning of experiments, using the smallest feasible quantities of this compound, and avoiding the preparation of excess solutions.
-
Segregation: Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce hazardous gases.
-
Labeling and Containment: All waste containers must be clearly and accurately labeled with their contents. They should be kept securely sealed in a designated and properly contained area to prevent spills.
II. Step-by-Step Disposal Procedures for this compound
The following procedural guidance is based on general protocols for the disposal of potent small molecule inhibitors.
A. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization of solid this compound, a NIOSH-approved respirator should be used.
B. Disposal of Unused Solid this compound:
-
Consult Your EHS Office: Prior to initiating any disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location's regulations and the facilities available for hazardous waste disposal.
-
Packaging: The original container with unused solid this compound should be securely sealed. If repackaging is necessary, use a container that is compatible with the chemical and clearly labeled with "this compound," its CAS number, and any known hazard information.
-
Waste Stream Classification: Unused this compound should be disposed of as hazardous chemical waste through your institution's designated waste management program.
C. Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label should include the name of the solvent (e.g., DMSO), the solute (this compound), and its approximate concentration.
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.
-
Institutional Pickup: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
D. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Contaminated glassware and surfaces should first be rinsed with a suitable solvent that can solubilize this compound, such as ethanol or DMSO. This initial rinsate must be collected and treated as hazardous waste.
-
Secondary Wash: Following the initial solvent rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a thorough final rinse with water.
-
Verification: If your laboratory has access to trace analysis methods, it is good practice to verify the effectiveness of the decontamination procedure.
III. Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is publicly available, the following table provides general guidelines for laboratory hazardous waste accumulation, which should be adapted based on institutional and local regulations.
| Waste Parameter | Guideline |
| Maximum Accumulation Volume | Typically, no more than 55 gallons of hazardous waste should be accumulated in a single laboratory area. |
| P-Listed Waste Limit | For acutely toxic chemicals (P-listed), the accumulation limit is often 1 quart. |
| Container Fullness | Waste containers should not be filled to more than 90% capacity to allow for expansion and prevent spills. |
| Storage Time Limit | The duration for which waste can be stored in the lab is regulated and varies by generator status. |
IV. Experimental Protocols: General Chemical Waste Handling
The proper handling of chemical waste is a critical experimental protocol in itself. Adherence to a standardized workflow ensures safety and compliance.
Workflow for Laboratory Chemical Waste Disposal:
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available and adhere to all protocols and regulations set forth by your institution's Environmental Health and Safety (EHS) department.
Safeguarding Your Research: Essential Protocols for Handling BI-4020
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of BI-4020, a potent, non-covalent EGFR tyrosine kinase inhibitor. Given the absence of a specific Material Safety Data Sheet (MSDS), the following procedures are based on established best practices for handling potent, hazardous research compounds and should be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound in any form. The multi-layered approach detailed below is designed to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Protocols |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times within the laboratory. A face shield should be worn over safety goggles when there is a risk of splashes or aerosols, such as during solution preparation or transfer. |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-Rated) | Two pairs of chemotherapy-rated nitrile gloves are required.[1] Inspect gloves for any signs of damage before use. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the designated work area. Hands must be washed thoroughly after glove removal. |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, solid-front gown that is resistant to chemical permeation is required.[1] Cuffs should be tucked into the outer gloves. Gowns should not be worn outside of the laboratory area. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory when handling this compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1] |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial to safely manage this compound throughout its lifecycle in the laboratory. Adherence to these procedural steps will minimize the risk of contamination and exposure.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Restrict access to authorized personnel only.
Handling and Experimental Use
-
Preparation of Workspace : All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.[1] The work surface should be lined with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing : Use a dedicated, calibrated analytical balance inside the containment unit (fume hood or biosafety cabinet).[1]
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the vial containing the powder to minimize aerosol generation. Keep containers closed whenever possible.
-
Labeling : All solutions must be clearly labeled with the compound name (this compound), concentration, solvent, date of preparation, and the handler's initials.
-
Decontamination : After each handling session, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., a high-pH solution). Dispose of the absorbent paper and any cleaning materials as hazardous waste.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (e.g., yellow bag) | Includes contaminated gloves, gowns, absorbent paper, pipette tips, and vials. The container must be sealed and clearly labeled as "Hazardous Chemical Waste." |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes unused or expired solutions of this compound. The container must be compatible with the solvent used, kept closed, and stored in secondary containment.[2] |
| Sharps Waste | Chemically Contaminated Sharps Container | Includes needles, syringes, and other sharps contaminated with this compound.[3] |
All hazardous waste must be collected by the institution's Environmental Health and Safety (EHS) department for proper disposal, typically via incineration.[4] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[2]
Experimental Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
